2-Thiothymidine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-5-3-12(10(17)11-9(5)15)8-2-6(14)7(4-13)16-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,17)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISWNSOQFZRVJK-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=S)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=S)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182784 | |
| Record name | 2-Thiothymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28585-51-5 | |
| Record name | 2-Thiothymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028585515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiothymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Thiothymidine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and structural properties of 2-thiothymidine, a modified nucleoside with significant applications in biomedical research and drug development. The document details its physicochemical characteristics, methods for its synthesis and analysis, and its established biological mechanism of action.
Core Chemical and Structural Properties
This compound (2-thio-dT) is a synthetic analogue of the natural nucleoside thymidine, where the oxygen atom at the C2 position of the pyrimidine ring is replaced by a sulfur atom. This substitution imparts unique chemical and biological properties, making it a valuable tool for studying DNA structure, DNA-protein interactions, and as a potential therapeutic agent.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below. It is important to note that while some physical properties like melting point and pKa are not widely reported for this compound itself, data from closely related compounds provide valuable estimates.
| Property | Value |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |
| Molecular Formula | C₁₀H₁₄N₂O₄S |
| Molecular Weight | 258.3 g/mol [1] |
| CAS Number | 28585-51-5[1] |
| Appearance | White to off-white solid powder[2] |
| SMILES | CC1=CN(C(=S)NC1=O)[C@H]2C--INVALID-LINK--CO)O[1] |
| InChI | InChI=1S/C10H14N2O4S/c1-5-3-12(10(17)11-9(5)15)8-2-6(14)7(4-13)16-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,17)/t6-,7+,8+/m0/s1[2] |
| InChIKey | PISWNSOQFZRVJK-XLPZGREQSA-N |
| Melting Point | Data not available. The related compound 6-Aza-2-thiothymine melts at 218-221 °C. Decomposes at high temperatures. |
| Boiling Point | Not applicable; decomposes upon heating. |
| Solubility | Sparingly soluble in water. The related compound 6-Aza-2-thiothymine is partly soluble in water and 5% formic acid. |
| pKa | Data not available. The related compound 4-thiothymidine has a pKa of ~9 for the N3 proton. |
Biological Activity and Mechanism of Action
The primary biological significance of this compound stems from its role as a thymidine analogue. It can be utilized by cellular machinery, leading to its incorporation into DNA, which disrupts normal DNA synthesis and replication. This activity forms the basis of its cytotoxic effects against cancer cells.
Key Biological Activities:
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Inhibition of DNA Synthesis: this compound acts as a substitute for thymine during DNA synthesis. Its incorporation into the DNA strand can inhibit the action of DNA polymerases, leading to chain termination and halting replication.
-
Anticancer Properties: It has demonstrated efficacy in preclinical models against various cancers, including bladder, skin, and prostate cancer, by inhibiting DNA synthesis in rapidly proliferating tumor cells.
-
Structural Probe: When incorporated into oligonucleotides, the thiocarbonyl group serves as a useful probe for studying DNA-protein interactions, particularly with enzymes and transcription factors that associate with the minor groove of DNA.
-
Photosensitizing Properties: The thione group imparts photochemical properties, making this compound and its derivatives useful for photo-crosslinking and photoaffinity labeling experiments to investigate molecular interactions.
While some reports have investigated a compound named "Thio-2" for its ability to suppress androgen receptor (AR) signaling in prostate cancer, there is no definitive evidence in the scientific literature to confirm that "Thio-2" is this compound. Therefore, the established mechanism of action for this compound remains its direct interference with DNA replication.
Experimental Protocols
This section provides representative methodologies for the synthesis, purification, and analysis of this compound and oligonucleotides containing this modification.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved via a stereoselective glycosylation procedure. A common strategy involves the coupling of a protected 2-deoxyribose derivative with a silylated 2-thiothymine base, followed by a key rearrangement step.
Protocol Outline:
-
Preparation of Glycosyl Donor: A suitable 2-deoxyribofuranose derivative is prepared, typically protected with groups such as p-toluoyl at the 3' and 5' hydroxyl positions (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose).
-
Silylation of Base: 2-Thiothymine is silylated using an agent like N,O-bis(trimethylsilyl)acetamide (BSA) in a dry aprotic solvent (e.g., acetonitrile) to increase its nucleophilicity.
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Glycosylation and Rearrangement: The protected sugar is coupled with the silylated 2-thiothymine. This reaction can proceed through a silylated thio-glycoside intermediate. A Lewis acid, such as tin(IV) chloride (SnCl₄), is then used to mediate an efficient S² → N¹ rearrangement, stereoselectively forming the desired N-glycosidic bond of the β-anomer.
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Deprotection: The protecting groups (e.g., p-toluoyl) are removed from the sugar moiety using a base, such as sodium methoxide in methanol, to yield the final this compound product.
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Purification: The crude product is purified using column chromatography on silica gel.
Incorporation into Oligonucleotides via Phosphoramidite Chemistry
This compound is incorporated into synthetic DNA strands using standard solid-phase phosphoramidite chemistry. A phosphoramidite monomer of this compound is required.
Protocol Outline:
-
Monomer Preparation: 5'-O-Dimethoxytrityl (DMT)-2-thiothymidine is synthesized. The N3/O4 position is often protected with a toluyl group to prevent side reactions and desulfurization during synthesis. The 3'-hydroxyl group is then phosphitylated to create the 3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite monomer.
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Solid-Phase Synthesis: The synthesis is performed on an automated DNA synthesizer using a controlled-pore glass (CPG) solid support. The standard cycle of detritylation, coupling, capping, and oxidation is followed for each nucleotide addition. The this compound phosphoramidite is coupled using the same conditions as standard DNA phosphoramidites.
-
Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the CPG support using concentrated ammonium hydroxide. This treatment also removes the cyanoethyl phosphate protecting groups and the toluyl protecting group from the this compound base.
-
Purification: The crude oligonucleotide product is purified to separate the full-length product from shorter failure sequences.
Purification by Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method for purifying oligonucleotides containing this compound. The separation is based on the hydrophobicity of the oligonucleotide.
Protocol:
-
Method: "Trityl-on" purification is highly recommended. The hydrophobic 5'-DMT group is left on the full-length product, causing it to be retained much longer on the column than the "trityl-off" failure sequences.
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Column: A C8 or C18 reverse-phase column is typically used.
-
Mobile Phase:
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Buffer A: 0.1 M Triethylammonium acetate (TEAA) or Triethylammonium bicarbonate (TEAB) in water.
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Buffer B: Acetonitrile.
-
-
Gradient: A linear gradient of increasing Buffer B is used to elute the oligonucleotides. A typical gradient might be 5% to 50% acetonitrile over 30-40 minutes.
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Detection: Elution is monitored by UV absorbance, typically at 260 nm.
-
Post-Purification: The collected fraction containing the DMT-on product is treated with an acid (e.g., 80% acetic acid) to remove the DMT group. The product is then desalted using a method like size-exclusion chromatography or ethanol precipitation.
Analytical Characterization
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Mass Spectrometry: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized this compound and the final oligonucleotide, verifying the successful incorporation of the modification.
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NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. For this compound, the replacement of the C2 carbonyl with a thiocarbonyl results in a characteristic downfield shift of the C2 carbon signal in the ¹³C NMR spectrum to approximately 190 ppm. The imino proton (N3-H) also shows a distinct signal at a low field (around 12-13 ppm in DMSO-d₆).
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UV Spectroscopy: The thiocarbonyl group alters the UV absorption profile compared to standard thymidine. Thiouridines exhibit a strong, characteristic absorbance maximum at around 330-340 nm. This property is useful for quantification and for photochemical applications.
References
The Hydrogen Bonding Capabilities of 2-Thiothymidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thiothymidine (2S-T), a modified nucleoside, exhibits unique hydrogen bonding characteristics that significantly influence the stability and specificity of DNA and RNA duplexes. This technical guide provides a comprehensive analysis of the hydrogen bonding properties of this compound, detailing its pairing with natural bases. We present quantitative data from thermal denaturation studies, outline the experimental methodologies used to characterize these interactions, and provide visualizations of the underlying molecular logic and experimental workflows. This document serves as a critical resource for researchers in drug development and nucleic acid chemistry, offering insights into the structural and thermodynamic consequences of this important nucleoside modification.
Introduction
The substitution of an oxygen atom with sulfur at the C2 position of the thymine ring to form this compound introduces subtle yet profound changes to its molecular properties. These alterations, particularly in electronegativity, atomic radius, and polarizability, directly impact the hydrogen bonding patterns of the nucleobase. Understanding these changes is crucial for the rational design of therapeutic oligonucleotides and for elucidating the role of naturally occurring thionucleosides. This guide explores the hydrogen bonding capabilities of this compound, focusing on its interactions within a nucleic acid duplex.
Hydrogen Bonding Profile of this compound
The replacement of the C2-carbonyl oxygen with a thiocarbonyl group modifies the hydrogen bond acceptor strength at this position. While the sulfur atom is less electronegative than oxygen, leading to a weaker hydrogen bond accepting capability in some contexts, the overall effect on base pairing is multifaceted.[1] The larger van der Waals radius of sulfur also introduces steric considerations that influence base pair geometry and stability.[2]
Watson-Crick Base Pairing with Adenine
This compound forms a stable base pair with adenine, analogous to the canonical Watson-Crick pairing of thymidine and adenine.[3] However, studies have shown that the 2S-T:A base pair can be even more thermally stable than the natural T:A pair.[2][3] This enhanced stability is attributed to a combination of factors, including the increased size and polarizability of the sulfur atom, which may lead to more favorable stacking interactions within the DNA duplex.
Mismatched and Wobble Base Pairing
The pairing specificity of this compound is a key area of interest. While it preferentially pairs with adenine, its interactions with other bases, particularly guanine, have been investigated to understand its fidelity in nucleic acid structures.
Thermal denaturation experiments have revealed that this compound exhibits higher pairing specificity than natural thymidine. The most stable mismatch for 2S-T is with guanine, forming a "wobble" base pair. However, the stability of this 2S-T:G mismatch is significantly lower than that of the 2S-T:A pair, more so than the corresponding T:G wobble pair relative to a T:A pair. This indicates a greater energy penalty for mispairing, highlighting the enhanced fidelity of this compound. X-ray crystallographic studies have been employed to understand the structural basis for the destabilization of such wobble pairs.
Quantitative Data on Base Pairing Stability
The thermal stability of DNA duplexes containing this compound provides a quantitative measure of its hydrogen bonding and base pairing capabilities. The melting temperature (Tm), the temperature at which half of the duplex DNA is denatured, is a direct indicator of duplex stability.
The following table summarizes the melting temperatures for a 12-base-pair DNA duplex containing a single this compound substitution opposite each of the four natural bases.
| Base Pair (X:Y) | Melting Temperature (Tm) in °C |
| 2S-T:A | 52.4 |
| 2S-T:G | 40.4 |
| 2S-T:C | 38.0 |
| 2S-T:T | 37.1 |
| Reference T:A | 51.0 |
| Reference T:G | 43.5 |
Table 1: Thermal denaturation data for a 12-base-pair DNA duplex with the sequence dAAGAAXGAAAAG · dCTTTTCYTTCTT, where X is this compound (2S-T) or thymidine (T), and Y is the corresponding natural base. Data sourced from thermal denaturation experiments.
Experimental Protocols
The characterization of this compound's hydrogen bonding capabilities relies on a combination of biophysical and structural biology techniques.
Oligonucleotide Synthesis
Oligonucleotides containing this compound are chemically synthesized using standard β-cyanoethylphosphoramidite chemistry on an automated DNA synthesizer. The this compound phosphoramidite is commercially available. Deprotection of oligonucleotides containing this compound is typically carried out using ammonium hydroxide. Purification of the synthesized oligonucleotides is achieved through methods such as denaturing polyacrylamide gel electrophoresis (PAGE).
Thermal Denaturation Studies (UV Melting)
This technique is used to determine the melting temperature (Tm) of DNA duplexes.
-
Sample Preparation: A solution containing a 1:1 molar ratio of the two complementary oligonucleotide strands is prepared in a buffered solution (e.g., 100 mM NaCl, 10 mM MgCl2, 10 mM phosphate, pH 7.0).
-
Annealing: The sample is heated to a high temperature (e.g., 90°C) and then slowly cooled to allow for the formation of the duplex.
-
Data Acquisition: The absorbance of the solution at 260 nm is monitored as the temperature is slowly increased. As the duplex denatures, the absorbance increases (hyperchromic effect).
-
Data Analysis: The Tm is determined as the temperature at which the normalized absorbance change is at its midpoint, typically calculated from the first derivative of the melting curve.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information on the geometry of base pairs involving this compound.
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Crystallization: The purified oligonucleotide duplex is crystallized, often by vapor diffusion methods, to obtain diffraction-quality crystals.
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Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.
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Structure Determination: The diffraction data is processed to generate an electron density map, into which the atomic model of the DNA duplex is built and refined. This allows for the precise measurement of hydrogen bond lengths and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying hydrogen bonding in solution.
-
Sample Preparation: The oligonucleotide sample is dissolved in a suitable solvent, often D2O to suppress the solvent signal, or a mixture of H2O/D2O to observe exchangeable imino protons involved in hydrogen bonding.
-
Data Acquisition: One-dimensional (1D) and two-dimensional (2D) NMR spectra are acquired. The chemical shifts of the imino protons are particularly sensitive to their hydrogen-bonding environment.
-
Data Analysis: The presence and stability of hydrogen bonds can be inferred from the chemical shifts and the rate of exchange of the imino protons with the solvent.
Visualizations
Hydrogen Bonding Logic of this compound
The following diagram illustrates the primary hydrogen bonding interactions of this compound with its canonical partner, adenine, and its most stable mismatch partner, guanine.
Experimental Workflow for Characterizing Base Pairing
The diagram below outlines the typical experimental workflow for the investigation of this compound's base pairing properties.
Conclusion
This compound presents a fascinating modification to the standard DNA and RNA alphabet, offering both enhanced stability when paired with adenine and increased specificity against mismatched bases. The unique properties conferred by the 2-thiocarbonyl group, including altered hydrogen bonding and steric effects, make it a valuable tool in the development of therapeutic oligonucleotides and for studies of nucleic acid structure and recognition. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other modified nucleosides, paving the way for new applications in biotechnology and medicine.
References
- 1. Stabilizing contributions of sulfur-modified nucleotides: crystal structure of a DNA duplex with 2′-O-[2-(methoxy)ethyl]-2-thiothymidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Enhanced Base Pairing and Replication Efficiency of Thiothymidines, Expanded-size Variants of Thymidine - PMC [pmc.ncbi.nlm.nih.gov]
2-Thiothymidine Nucleoside: A Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activities of 2-thiothymidine, a nucleoside analog with demonstrated potential in both anticancer and antiviral applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to support further research and development efforts in this area.
Introduction
This compound is a synthetic nucleoside analog where the oxygen atom at the C2 position of the pyrimidine ring of thymidine is replaced by a sulfur atom. This modification imparts unique physicochemical properties that can influence its interaction with cellular and viral enzymes, making it a molecule of interest for therapeutic development.[1] Its ability to be incorporated into DNA and subsequently induce cellular responses upon external stimuli, such as UVA light, has opened avenues for novel therapeutic strategies.[2][3] Furthermore, its derivatives have shown potent and selective antiviral activities, particularly against herpesviruses.[1][4] This guide will explore the current understanding of the biological activity of this compound and its closely related analogs.
Anticancer Activity
The anticancer potential of thiated nucleosides has been explored in various cancer types. For this compound, its application in combination with UVA light has shown promise in bladder cancer models.
Quantitative Data on Anticancer Activity
| Compound | Cancer Cell Line | Treatment | Effective Concentration | Observed Effect | Reference |
| 4-Thiothymidine (S⁴TdR) | Rat (AY27) and Human (RT112) Bladder Cancer | S⁴TdR + UVA | 10-200 µM | Apoptosis and cell death | |
| 4-Thiothymidine (S⁴TdR) | Rat Bladder Cancer (in vivo) | Intravenous S⁴TdR + UVA | Not specified | Anti-tumor effect |
Mechanism of Anticancer Action
The primary mechanism of anticancer action for 4-thiothymidine in bladder cancer is based on its role as a photosensitizing agent.
-
Incorporation into DNA : 4-thiothymidine is taken up by cancer cells and incorporated into their DNA, replacing thymidine. The addition of thymidylate synthase inhibitors, such as raltitrexed, can significantly increase its incorporation.
-
Photosensitization and DNA Damage : Upon exposure to UVA light, the incorporated 4-thiothymidine absorbs the light energy, leading to the formation of DNA crosslinks, at least partially with proteins.
-
Induction of Apoptosis : This DNA damage triggers the apoptotic pathway, characterized by cell shrinkage, condensed nuclei, and activation of caspases 3 and 7, ultimately leading to cancer cell death.
Antiviral Activity
Derivatives of this compound have demonstrated significant activity against various herpesviruses, highlighting their potential as antiviral agents.
Quantitative Data on Antiviral Activity
The following table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for this compound and its close derivatives against several viruses.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2'-Deoxy-5-methyl-2-thiouridine (TN-17) | HSV-1 | RPMI8226 | Potent Activity | >400 | High | |
| 2'-Deoxy-5-iodo-2-thiouridine (TN-44) | HSV-1 | RPMI8226 | Potent Activity | >400 | High | |
| 2'-Deoxy-5-ethyl-2-thiocytidine (TN-53) | HSV-1 | MRC-5 | 0.04 | >240 | >7215 | |
| 2'-Deoxy-5-propyl-2-thiocytidine (TN-54) | HSV-1 | MRC-5 | 0.15 | >240 | >1849 | |
| 4'-Thiothymidine | HSV-1 | Not specified | 0.01 | 0.8 | 80 | |
| 4'-Thiothymidine | HSV-2 | Not specified | 0.04 | 0.8 | 20 | |
| 4'-Thiothymidine | VZV | Not specified | 0.09 | 0.8 | 8.9 |
Mechanism of Antiviral Action
The antiviral activity of this compound and its analogs against herpesviruses is primarily dependent on the viral thymidine kinase (TK).
-
Selective Phosphorylation : These nucleoside analogs are preferentially phosphorylated by the viral TK, which is much more efficient at this conversion than the host cell's TK. This leads to the accumulation of the monophosphate form of the drug in infected cells.
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Further Phosphorylation : Host cell kinases then further phosphorylate the monophosphate to its active triphosphate form.
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Inhibition of Viral DNA Polymerase : The triphosphate analog acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP).
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Chain Termination : Incorporation of the triphosphate analog into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method to determine the 50% cytotoxic concentration (CC₅₀) of a compound.
Workflow:
Methodology:
-
Cell Seeding : Plate cells (e.g., human bladder cancer cells or MRC-5 fibroblasts) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation : Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Plaque Reduction Assay
This assay is used to determine the 50% effective concentration (EC₅₀) of a compound against a virus.
Methodology:
-
Cell Seeding : Seed host cells (e.g., MRC-5) in 24-well plates and grow to confluency.
-
Virus Infection : Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment : After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., carboxymethyl cellulose).
-
Incubation : Incubate the plates for 3-7 days, depending on the virus, until plaques are visible.
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Plaque Visualization : Fix the cells with a solution of formalin and stain with crystal violet.
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Data Analysis : Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
DNA Incorporation and Crosslinking Analysis
This protocol is adapted from the study on 4-thiothymidine in bladder cancer.
Methodology for DNA Incorporation:
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Cell Treatment : Treat bladder cancer cells with 200 µM 4-thiothymidine for a specified period.
-
DNA Extraction : Harvest the cells and extract genomic DNA using a commercial DNA extraction kit.
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DNA Digestion : Digest the DNA to nucleosides using nuclease P1 and alkaline phosphatase.
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HPLC Analysis : Analyze the digested nucleosides by high-performance liquid chromatography (HPLC) with UV detection to quantify the amount of 4-thiothymidine relative to thymidine.
Methodology for DNA Crosslinking (Alkaline Comet Assay):
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Cell Treatment and Irradiation : Treat cells with 4-thiothymidine, followed by exposure to UVA light.
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Cell Embedding : Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis : Lyse the cells in a high-salt and detergent solution to remove membranes and proteins.
-
Electrophoresis : Subject the slides to electrophoresis under alkaline conditions.
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Visualization and Analysis : Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope. The extent of DNA migration (the "comet tail") is indicative of DNA damage, with crosslinked DNA migrating less.
Conclusion
This compound and its analogs represent a promising class of compounds with dual anticancer and antiviral potential. The anticancer activity, particularly when combined with UVA, leverages a targeted DNA damage mechanism in cancer cells. The antiviral activity demonstrates high selectivity and potency against herpesviruses through the specific action of viral thymidine kinase. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and to support the development of novel therapeutic strategies based on this versatile nucleoside analog. Further research is warranted to establish a broader profile of its anticancer activity and to optimize its delivery and efficacy in preclinical and clinical settings.
References
- 1. Anti-herpesvirus activities and cytotoxicities of 2-thiopyrimidine nucleoside analogues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiothymidine combined with UVA as a potential novel therapy for bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiothymidine combined with UVA as a potential novel therapy for bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiherpesvirus activities of 5-alkyl-2-thiopyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-Thiothymidine in DNA/RNA Structure and Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thiothymidine (s²T), a modified pyrimidine nucleoside, has emerged as a critical tool in molecular biology, diagnostics, and therapeutic development. Its unique structural and photochemical properties, stemming from the substitution of the oxygen atom at the C2 position of thymidine with sulfur, impart significant alterations to the behavior of DNA and RNA oligonucleotides. This technical guide provides a comprehensive overview of the synthesis, biophysical characteristics, and functional implications of incorporating this compound into nucleic acid structures. Detailed experimental protocols, quantitative data analysis, and visual workflows are presented to facilitate its application in research and drug development.
Introduction
The precise functions of DNA and RNA are dictated by their primary sequence and three-dimensional structures. Chemical modifications to the canonical nucleobases can profoundly influence these characteristics, leading to altered stability, conformation, and interactions with proteins and other molecules. This compound is one such modification that has garnered considerable interest due to its ability to modulate the properties of oligonucleotides in predictable and useful ways.[1][2][3] This guide will delve into the core aspects of this compound chemistry and its impact on nucleic acid biology.
Structure and Synthesis of this compound
The key structural feature of this compound is the replacement of the C2 carbonyl oxygen of thymidine with a sulfur atom. This substitution alters the electronic and steric properties of the nucleobase, influencing its hydrogen bonding capabilities and stacking interactions within a duplex.
Synthesis of this compound CE-Phosphoramidite
The incorporation of this compound into synthetic oligonucleotides is achieved using a this compound-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite. The synthesis of this crucial building block is a multi-step process.[4][5] A common synthetic route involves the protection of the 2-thiothymine base, followed by glycosylation, 5'-hydroxyl protection with a dimethoxytrityl (DMT) group, and finally, phosphitylation of the 3'-hydroxyl group.
Incorporation into DNA/RNA Oligonucleotides
This compound is incorporated into DNA and RNA sequences using standard automated solid-phase phosphoramidite chemistry. The process involves a cyclical four-step reaction: detritylation, coupling, capping, and oxidation (or sulfurization for phosphorothioate linkages).
Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis is performed on a solid support, typically controlled pore glass (CPG), and proceeds in the 3' to 5' direction. The this compound phosphoramidite is coupled to the growing oligonucleotide chain in the same manner as the canonical phosphoramidites.
Biophysical Properties of this compound Modified Oligonucleotides
The incorporation of this compound significantly impacts the biophysical properties of DNA and RNA duplexes.
Thermal Stability
Oligonucleotides containing this compound generally exhibit enhanced thermal stability when hybridized with complementary RNA. This stabilizing effect is attributed to the pre-organization of the sugar pucker into a C3'-endo conformation, which is favorable for A-form helices characteristic of DNA:RNA and RNA:RNA duplexes.
Table 1: Effect of this compound on Duplex Melting Temperature (Tm)
| Oligonucleotide Modification | Duplex Type | Change in Tm (°C) per modification | Reference |
| 2'-O-[2-(methoxy)ethyl]-2-thiothymidine | DNA:RNA | High thermal stability | |
| 2'-deoxy-2'-fluoro-2-thiothymidine | DNA:RNA | High thermal stability | |
| This compound LNA | DNA:DNA | Enhanced stability |
Nuclease Resistance
The thio-modification at the 2-position can also confer increased resistance to nuclease degradation. For instance, 2'-O-(2-Methoxy)ethyl-2-thiothymidine modified oligonucleotides have shown significantly enhanced stability against nucleases, with a half-life greater than 24 hours. In contrast, 2'-deoxy-2'-fluoro-2-thiothymidine modified oligonucleotides exhibit more limited stability.
Table 2: Nuclease Resistance of this compound Modified Oligonucleotides
| Oligonucleotide Modification | Nuclease Stability (t1/2) | Reference |
| 2'-O-(2-Methoxy)ethyl-2-thiothymidine phosphodiesters | > 24 hours | |
| 2'-deoxy-2'-fluoro-2-thiothymidine phosphodiesters | Limited stability | |
| Thioamide-Bridged Nucleic Acid (thioAmNA) with 2-thiothymine | Higher resistance than AmNA-T |
Functional Role of this compound
DNA/RNA-Protein Interactions
The substitution of the C2-oxygen with sulfur alters the hydrogen bonding potential in the minor groove of the DNA duplex. This can be exploited to probe the role of specific protein-DNA contacts. Oligonucleotides containing this compound are valuable tools for examining protein-DNA interactions, acting as photosensitizing probes. The thiocarbonyl group is available to react with molecules that associate with the minor groove of DNA.
DNA Polymerase Interactions
The larger size of the thiocarbonyl group compared to a carbonyl group can influence the interaction of the modified nucleotide with DNA polymerases. Studies have shown that some DNA polymerases can accommodate and even prefer bases that are slightly larger than the natural ones. This can lead to increased efficiency and selectivity in pairing and replication.
Table 3: Kinetic Parameters of DNA Polymerase with Modified Thymidine
| Nucleotide | Kinetic Parameter | Value | Reference |
| Correct dNTP | kcat/Km | 24 µM⁻¹s⁻¹ | |
| Incorrect dNTP (G·G) | Apparent KddNTP | 26-fold weaker than correct | |
| Incorrect dNTP (G·G) | kpol | 400-fold slower than correct |
Restriction Enzyme Interactions
The presence of this compound within a restriction enzyme recognition site can inhibit cleavage. This is due to the altered conformation and electronic properties of the recognition sequence, which can disrupt the specific interactions required for enzyme binding and catalysis.
Photodynamic Therapy (PDT)
This compound and its derivatives have shown potential as photosensitizers in photodynamic therapy. Upon excitation with light of a specific wavelength (typically UVA), these molecules can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cancer cells.
Experimental Protocols
Protocol for this compound CE-Phosphoramidite Synthesis
This protocol outlines the key steps for the synthesis of 5'-O-DMT-2-thiothymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.
-
Protection of 2-Thiothymine: React 2-thiothymine with a suitable protecting group for the thio function if necessary, although some protocols proceed without protection.
-
Glycosylation: Couple the protected or unprotected 2-thiothymine with a protected deoxyribose derivative to form the nucleoside.
-
5'-O-DMT Protection: React the this compound nucleoside with dimethoxytrityl chloride (DMT-Cl) in pyridine to protect the 5'-hydroxyl group.
-
3'-O-Phosphitylation: React the 5'-O-DMT-2-thiothymidine with 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite or a similar phosphitylating agent in the presence of an activator (e.g., dicyanoimidazole) to yield the final phosphoramidite.
-
Purification: Purify the product using silica gel chromatography.
Protocol for Solid-Phase Oligonucleotide Synthesis
This protocol describes the general cycle for incorporating this compound into an oligonucleotide using an automated DNA synthesizer.
-
Column Preparation: Start with a solid support (e.g., CPG) functionalized with the first nucleoside of the desired sequence.
-
Detritylation: Treat the support with a solution of trichloroacetic acid in dichloromethane to remove the 5'-DMT protecting group.
-
Coupling: Deliver a solution of the this compound phosphoramidite and an activator (e.g., tetrazole) in acetonitrile to the column to couple the modified nucleoside to the growing chain.
-
Capping: Treat the support with a mixture of acetic anhydride and N-methylimidazole to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Treat the support with a solution of iodine in tetrahydrofuran/water/pyridine to oxidize the phosphite triester to a more stable phosphate triester.
-
Repeat: Repeat steps 2-5 for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove all protecting groups using concentrated ammonium hydroxide.
-
Purification: Purify the full-length oligonucleotide using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
Protocol for Thermal Melting (Tm) Analysis
This protocol outlines the procedure for determining the melting temperature of a duplex containing this compound.
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.
-
Data Collection: Increase the temperature of the sample from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute), recording the absorbance at regular intervals.
-
Data Analysis: Plot the absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve.
Protocol for Nuclease Resistance Assay
This protocol describes a method to assess the stability of this compound modified oligonucleotides against nuclease degradation.
-
Oligonucleotide Labeling: Label the 5' end of the modified oligonucleotide with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Nuclease Digestion: Incubate the labeled oligonucleotide in a reaction buffer containing a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or S1 nuclease for endonuclease activity).
-
Time Course: Remove aliquots from the reaction at various time points and quench the reaction by adding a loading buffer containing a denaturant (e.g., formamide or urea) and a chelating agent (e.g., EDTA).
-
Gel Electrophoresis: Separate the digestion products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Analysis: Visualize the bands using autoradiography or a phosphorimager. The rate of disappearance of the full-length oligonucleotide band provides a measure of its nuclease resistance. The half-life (t₁/₂) can be calculated from the data.
Conclusion
This compound is a versatile and powerful modification that offers significant advantages for the study and application of nucleic acids. Its ability to enhance thermal stability and nuclease resistance, coupled with its unique photochemical properties and utility in probing DNA-protein interactions, makes it an invaluable tool for researchers in molecular biology, biotechnology, and drug development. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful implementation of this compound-based strategies in the laboratory. As our understanding of the nuanced effects of nucleic acid modifications continues to grow, the importance of well-characterized analogs like this compound will undoubtedly increase.
References
- 1. Stability and mismatch discrimination of DNA duplexes containing 2,6-diaminopurine and this compound locked nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Workflows and considerations for investigating protein interactions of viral DNA sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 2′-Se-Thymidine Phosphoramidite and Its Incorporation into Oligonucleotides for Crystal Structure Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Spectroscopic Profile of 2-Thiothymidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiothymidine, a sulfur-substituted analogue of the natural nucleoside thymidine, is a molecule of significant interest in biomedical research and drug development. Its unique photophysical and chemical properties, arising from the replacement of the oxygen atom at the C2 position of the pyrimidine ring with sulfur, make it a valuable tool in various applications, including cancer therapy and as a probe for DNA structure and dynamics. This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, offering a centralized resource for researchers working with this compound.
UV-Visible Absorption Spectroscopy
Table 1: UV-Visible Absorption Data
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |
| This compound | ~275 (estimated) | Data not available | Aqueous Buffer |
| Thymidine | 267 | Data not available | Aqueous Buffer |
| 4-Thiothymidine | 335 | Data not available | Aqueous Buffer |
Experimental Protocol: UV-Visible Absorption Spectroscopy
A general protocol for obtaining the UV-Vis absorption spectrum of this compound is as follows:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent, such as a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) or methanol. Ensure the compound is fully dissolved.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the solvent used for the sample solution to record a baseline spectrum.
-
Sample Measurement: Record the absorption spectrum of the this compound solution over a wavelength range of approximately 200-400 nm. The concentration may need to be adjusted to ensure the maximum absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). If the concentration is accurately known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Fluorescence Spectroscopy
Thionucleobases, including this compound, are known to exhibit very weak intrinsic fluorescence. This is attributed to highly efficient intersystem crossing from the excited singlet state to the triplet state, a process that occurs on the femtosecond timescale.[1] This rapid population of the triplet state makes these compounds potent photosensitizers but poor fluorophores.
While specific excitation and emission maxima for this compound are not well-documented, studies on related thiopyrimidines indicate that fluorescence, if detectable, would be extremely short-lived.[2]
Table 2: Fluorescence Data
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| This compound | Data not available | Data not available | Expected to be very low |
Experimental Protocol: Fluorescence Spectroscopy
A general protocol for attempting to measure the fluorescence of this compound is as follows:
-
Sample Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent (e.g., acetonitrile or buffered aqueous solution). The concentration should be optimized to minimize inner-filter effects.
-
Instrumentation: Use a sensitive spectrofluorometer.
-
Excitation Spectrum: Set the emission monochromator to an estimated emission wavelength (e.g., slightly red-shifted from the absorption maximum) and scan the excitation monochromator to determine the optimal excitation wavelength.
-
Emission Spectrum: Set the excitation monochromator to the determined excitation maximum and scan the emission monochromator to record the fluorescence emission spectrum.
-
Quantum Yield Determination (if applicable): If a fluorescence signal is detected, the quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H6 | ~7.5-8.0 | s |
| H1' | ~6.0-6.5 | t |
| H3' | ~4.2-4.5 | m |
| H4' | ~3.8-4.1 | m |
| H5', H5'' | ~3.5-3.8 | m |
| H2', H2'' | ~2.0-2.5 | m |
| 5-CH₃ | ~1.8 | s |
| 3'-OH | ~5.0-5.5 | d |
| 5'-OH | ~4.5-5.0 | t |
| N3-H | ~11.0-12.0 | br s |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C2 (C=S) | ~190-200 |
| C4 (C=O) | ~160-165 |
| C6 | ~135-140 |
| C5 | ~110-115 |
| C1' | ~85-90 |
| C4' | ~85-90 |
| C3' | ~70-75 |
| C5' | ~60-65 |
| C2' | ~35-40 |
| 5-CH₃ | ~10-15 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum.
-
2D NMR (optional but recommended for full assignment): Acquire two-dimensional correlation spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range proton-carbon correlations.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and analyze the spectra to assign chemical shifts and determine coupling constants.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While a specific, published mass spectrum for this compound was not found, the expected molecular ion peak can be calculated.
Table 5: Mass Spectrometry Data
| Ionization Method | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |
| Electrospray (ESI) | 259.070 | 257.054 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water mixture).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: General experimental workflow for the comprehensive spectroscopic characterization of this compound.
Logical Relationship of Spectroscopic Techniques
Caption: Interrelationship of spectroscopic techniques in characterizing the structural and electronic properties of this compound.
Conclusion
This technical guide provides a summary of the expected spectroscopic characteristics of this compound based on available literature for related compounds, along with generalized experimental protocols for their determination. While a complete and consolidated dataset for this compound is not currently available, the information presented here serves as a valuable starting point for researchers. It is anticipated that further experimental work will lead to a more comprehensive understanding of the spectroscopic profile of this important nucleoside analogue, facilitating its broader application in research and drug development.
References
In Vivo Therapeutic Potential of 2-Thiothymidine in Bladder Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo evidence supporting 2-Thiothymidine (S⁴TdR), in combination with Ultraviolet A (UVA) light, as a potential novel therapeutic strategy for bladder cancer. The document outlines the mechanism of action, summarizes key quantitative data from in vivo studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Core Concept: Photodynamic Activation of a DNA Analogue
The therapeutic strategy centers on the selective incorporation of this compound, a non-toxic analogue of thymidine, into the DNA of rapidly dividing cancer cells. Subsequent exposure of the tumor to UVA light excites the incorporated S⁴TdR, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage, culminating in cancer cell death. This approach offers a targeted treatment modality with the potential for reduced systemic toxicity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in combination with UVA in bladder cancer models.
Table 1: In Vitro Incorporation of this compound (S⁴TdR) in Bladder Cancer Cell Lines
| Cell Line | Type | % Thymidine Replaced by S⁴TdR (at 200 µM) |
| AY27 | Rat Bladder Carcinoma | ~0.63% |
| MBT2 | Mouse Bladder Tumor | ~0.50% |
| MYU-3L | Rat Bladder Tumor | 0.22% |
| RT4 | Human Bladder Carcinoma | 0.15% |
Data from in vitro studies demonstrating the incorporation of S⁴TdR into the DNA of various bladder cancer cell lines after incubation for two cell-doubling times.[1]
Table 2: In Vivo Incorporation of this compound (S⁴TdR) in a Rat Orthotopic Bladder Cancer Model
| Administration Route | Dose | Time Point | % S⁴TdR Incorporation in Bladder Tumor DNA |
| Intravenous | 160 mg/kg | 2 hours | 0.0040% ± 0.0100% |
| 20 hours | Undetectable | ||
| Intravesical | 16 mg in 0.4 ml for 2h | Immediate | 0.0040% ± 0.0100% |
| 4 hours | 0.0028% ± 0.0010% | ||
| 20 hours | 0.0019% ± 0.00003% |
This table presents the percentage of this compound incorporation into the DNA of bladder tumors in a rat model following different administration routes.[1]
Table 3: In Vivo Antitumor Efficacy of this compound (S⁴TdR) and UVA in an Orthotopic Rat Bladder Cancer Model
| Treatment Group | Number of Animals | Antitumor Effect Observed |
| No Treatment Control | 5 | 0/5 |
| Intravenous S⁴TdR only | 5 | 0/5 |
| Intravesical S⁴TdR only | 5 | 0/5 |
| UVA only | 5 | 0/5 |
| Intravenous S⁴TdR + UVA | 5 | 3/5 |
| Intravesical S⁴TdR + UVA | 5 | Not Reported |
Summary of the in vivo therapeutic effect of intravenous S⁴TdR followed by UVA light application in a rat orthotopic bladder cancer model.[1][2]
Signaling Pathway
The cytotoxic effect of this compound and UVA is initiated by the photoactivation of the incorporated S⁴TdR, leading to DNA damage and subsequent apoptosis. The proposed signaling pathway is independent of p53, which is a significant advantage as p53 is often mutated in bladder cancer.
Experimental Protocols
This section provides a detailed methodology for the key in vivo experiments cited in this guide, based on established orthotopic bladder cancer models.
Orthotopic Rat Bladder Cancer Model and In Vivo Treatment
Objective: To establish a clinically relevant bladder cancer model in rats and to evaluate the in vivo efficacy of this compound in combination with UVA light.
Materials:
-
Female Fischer 344 rats (8-10 weeks old)
-
MYU-3L rat bladder tumor cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (S⁴TdR) solution (sterile, for injection)
-
Anesthetic (e.g., ketamine/xylazine)
-
Catheters
-
UVA light source with appropriate delivery system for intravesical application
-
Surgical instruments
Procedure:
-
Tumor Cell Culture: MYU-3L cells are cultured in appropriate media until they reach the desired confluence for implantation.
-
Animal Preparation and Anesthesia: Rats are anesthetized using a suitable method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Bladder Preconditioning: To enhance tumor cell implantation, the bladder urothelium is preconditioned. This can be achieved by a brief intravesical instillation of a mild acid or trypsin solution via a catheter to disrupt the glycosaminoglycan layer.[3]
-
Tumor Cell Instillation: A suspension of MYU-3L cells (e.g., 1 x 10⁶ cells in 0.5 ml of medium) is instilled into the bladder via a catheter. The catheter is clamped for a period (e.g., 1-2 hours) to allow for tumor cell adhesion.
-
Tumor Growth: Tumors are allowed to establish and grow for a predetermined period (e.g., 5-7 days) to form pT1 stage tumors.
-
Treatment Protocol:
-
Control Groups:
-
No treatment
-
Intravenous injection of vehicle only
-
Intravesical UVA light application only
-
Intravenous injection of S⁴TdR only
-
-
Treatment Group:
-
Rats are administered this compound intravenously (e.g., 160 mg/kg).
-
After a set time for S⁴TdR incorporation (e.g., 2 hours), the animals are anesthetized.
-
A UVA light source is delivered directly into the bladder via a catheter or a specialized cystoscopic device to irradiate the tumor.
-
-
-
Endpoint Analysis:
-
Animals are monitored for signs of toxicity.
-
At the end of the study period, rats are euthanized, and bladders are harvested.
-
Tumor size and weight are measured.
-
Histopathological analysis is performed to assess tumor regression, necrosis, and depth of invasion.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the in vivo experimental workflow.
Conclusion
The preclinical data strongly suggest that the combination of this compound and UVA light presents a promising therapeutic avenue for bladder cancer. The selective incorporation of S⁴TdR into tumor cells and its subsequent activation by UVA allows for targeted tumor destruction while potentially minimizing damage to surrounding healthy tissues. The p53-independent mechanism of apoptosis is a particularly compelling feature of this therapy. Further optimization of drug delivery and light application is warranted to translate these encouraging preclinical findings into clinical applications for bladder cancer patients.
References
2-Thiothymidine as an Inhibitor of DNA Synthesis in Prostate Cancer Cells: A Technical Guide
Disclaimer: Publicly available research data on the specific inhibitory effects of 2-thiothymidine on prostate cancer cell DNA synthesis is limited. This guide provides a framework based on established methodologies for characterizing such a compound and includes general information about its potential mechanism. The experimental protocols detailed below are representative of standard assays used in cancer research to evaluate the efficacy of therapeutic compounds.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men worldwide. A key characteristic of cancer cells is their uncontrolled proliferation, which is intrinsically linked to DNA synthesis. Therapeutic strategies often target this process to halt tumor growth. Nucleoside analogs, which are structurally similar to natural nucleosides, represent a class of chemotherapeutic agents that can interfere with DNA replication.
This compound is a nucleoside analog of thymidine where the oxygen atom at the 2-position of the pyrimidine ring is replaced by a sulfur atom. It has been suggested that this compound can be incorporated in place of thymidine during DNA synthesis, leading to the inhibition of prostate cancer cell growth by disrupting DNA replication[1]. This technical guide outlines the methodologies and conceptual frameworks for investigating the potential of this compound as an inhibitor of DNA synthesis in prostate cancer cells.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| PC3 (Androgen-independent) | Data not available |
| LNCaP (Androgen-sensitive) | Data not available |
| DU145 (Androgen-independent) | Data not available |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| PC3 | Control | Data not available | Data not available | Data not available |
| This compound (X µM) | Data not available | Data not available | Data not available | |
| LNCaP | Control | Data not available | Data not available | Data not available |
| This compound (Y µM) | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments that would be conducted to evaluate the efficacy of this compound as a DNA synthesis inhibitor in prostate cancer cells.
Cell Culture
Prostate cancer cell lines, such as PC3, LNCaP, and DU145, would be obtained from a certified cell bank.
-
PC3 and DU145 cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
LNCaP cells: Maintained in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 10 mM HEPES, 1 mM sodium pyruvate, and 4.5 g/L glucose. All cell lines would be cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[1][2][3].
-
Cell Seeding: Prostate cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
DNA Synthesis Measurement (BrdU Incorporation Assay)
The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis by quantifying the incorporation of this thymidine analog into newly synthesized DNA[4].
-
Cell Seeding and Treatment: Cells are seeded and treated with this compound as described for the MTT assay.
-
BrdU Labeling: A few hours before the end of the treatment period, BrdU is added to each well to a final concentration of 10 µM.
-
Fixation and Denaturation: After incubation with BrdU, the cells are fixed, and the DNA is denatured to expose the incorporated BrdU. This is typically done using an acid or heat treatment.
-
Immunodetection: A specific monoclonal antibody against BrdU is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Reaction: A colorimetric substrate is added, and the reaction is stopped after a short incubation.
-
Absorbance Measurement: The absorbance is read on a microplate reader at the appropriate wavelength.
-
Data Analysis: The amount of BrdU incorporation is proportional to the rate of DNA synthesis and is expressed as a percentage of the control.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment: Cells are cultured in 6-well plates and treated with this compound at a specific concentration (e.g., the IC50 value) for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.
-
Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C overnight.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software. An accumulation of cells in the S phase would be indicative of DNA synthesis inhibition.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the inhibitory effects of this compound.
Proposed Signaling Pathway of Inhibition
Caption: Proposed mechanism of DNA synthesis inhibition by this compound.
Conclusion
While this compound has been identified as a potential inhibitor of DNA synthesis in prostate cancer cells, a comprehensive body of peer-reviewed literature detailing its efficacy and mechanism of action is currently lacking. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for the systematic evaluation of this compound and other novel nucleoside analogs as potential therapeutics for prostate cancer. Further research is essential to validate these claims and to elucidate the precise molecular interactions and signaling pathways involved in its anti-proliferative effects. Such studies will be crucial in determining the clinical potential of this compound for the treatment of prostate cancer.
References
- 1. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 4. media.cellsignal.com [media.cellsignal.com]
An In-depth Technical Guide to Intramolecular Hydrogen Bond Formation in 2-Thiothymidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the intramolecular hydrogen bond formation in 2-Thiothymidine, a modified nucleoside of significant interest in medicinal chemistry and drug development. The substitution of the oxygen atom at the C2 position of the pyrimidine ring with sulfur introduces unique stereoelectronic properties, including the potential to form a stable intramolecular hydrogen bond. This interaction plays a crucial role in dictating the conformational preferences of the molecule, which in turn influences its biological activity, membrane permeability, and interaction with target enzymes.
Structural Analysis: The O3'–H···S2 Intramolecular Hydrogen Bond
In this compound, the primary intramolecular hydrogen bond is formed between the hydroxyl group at the 3'-position of the deoxyribose sugar and the sulfur atom at the 2-position of the thymine base. This interaction involves the hydroxyl proton (H) acting as the hydrogen bond donor and the sulfur atom (S2) acting as the acceptor. The formation of this bond creates a five-membered ring, which significantly constrains the conformation of the sugar moiety and the orientation of the nucleobase relative to the sugar (the glycosidic torsion angle).
This conformational lock can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity. Furthermore, the masking of the polar O3'-hydroxyl group can increase the molecule's lipophilicity, which may enhance cell membrane permeability.
Caption: Intramolecular O3'–H···S2 hydrogen bond in this compound.
Quantitative Data
Table 1: Predicted Hydrogen Bond Geometry (Computational) Data based on ab initio calculations of related thiolated nucleobases.
| Parameter | Donor Atom | Hydrogen Atom | Acceptor Atom | Value Range |
| Bond Length (D-H) | O3' | H | -- | ~0.97 Å |
| Bond Length (H···A) | -- | H | S2 | 2.0 - 2.2 Å[1] |
| Bond Length (D···A) | O3' | -- | S2 | 2.9 - 3.2 Å[1] |
| Bond Angle (D-H···A) | O3' | H | S2 | 140 - 160° |
Table 2: Spectroscopic Signatures of O–H···S Hydrogen Bonding Values are typical for medium-strength intramolecular O–H···S bonds and serve as expected ranges for experimental verification.
| Spectroscopic Method | Parameter | Unbonded O-H (Approx.) | H-Bonded O3'–H···S2 (Expected) |
| ¹H NMR | Chemical Shift (δ) of OH | 2 - 5 ppm | 12 - 14 ppm[2] |
| FTIR | O-H Stretching Freq. (νOH) | 3500 - 3700 cm⁻¹ | 2900 - 3200 cm⁻¹[2] |
Experimental & Computational Protocols
The characterization of the intramolecular hydrogen bond in this compound relies on a combination of spectroscopic, crystallographic, and computational methods.
Caption: Workflow for investigating intramolecular hydrogen bonds.
X-ray Crystallography
-
Crystallization: High-purity this compound is dissolved in a suitable solvent system (e.g., ethanol/water, acetone). Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer, typically with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source.
-
Structure Solution and Refinement: The collected diffraction pattern is used to solve the crystal structure, often by direct methods. The initial structural model is then refined against the experimental data. This iterative process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors, yielding precise bond lengths and angles.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound is dissolved in a dry, aprotic deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to avoid exchange of the hydroxyl proton with solvent molecules.
-
¹H NMR Analysis: A one-dimensional ¹H NMR spectrum is acquired. The chemical shift of the 3'-OH proton is observed. A significant downfield shift (to >10 ppm) is indicative of its involvement in a hydrogen bond.
-
Variable Temperature (VT) NMR: Spectra are acquired at different temperatures. A smaller temperature coefficient (dδ/dT) for the 3'-OH proton compared to free hydroxyls suggests a stable intramolecular hydrogen bond.
-
Deuterium Exchange: A small amount of D₂O is added to the NMR sample. Rapid disappearance of the 3'-OH signal confirms its identity as an exchangeable proton. The rate of exchange can provide qualitative information about the bond's strength and solvent accessibility.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample is prepared as a dilute solution in a non-polar solvent (e.g., CCl₄) to minimize intermolecular interactions.
-
Spectral Acquisition: The IR spectrum is recorded, focusing on the 2800-3800 cm⁻¹ region.
-
Analysis: The O-H stretching vibration (νOH) is identified. A broad band at a lower frequency (e.g., ~2900 cm⁻¹) compared to the sharp band of a free hydroxyl (~3600 cm⁻¹) is direct evidence of hydrogen bonding. The magnitude of the frequency shift (Δν) correlates with the strength of the hydrogen bond.
Computational Chemistry
-
Conformational Search: An initial conformational search is performed to identify low-energy structures of this compound.
-
Geometry Optimization: The identified conformers are subjected to geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., B3LYP functional) or ab initio methods (e.g., MP2), with an appropriate basis set (e.g., 6-31+G(d,p)).[3]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to predict the IR spectrum, including the νOH frequency.
-
Analysis of Hydrogen Bond: The optimized geometry is analyzed to determine the bond lengths and angles of the intramolecular hydrogen bond. Advanced analyses, such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM), can be used to quantify the stabilization energy and electronic nature of the O–H···S interaction.
References
2-Thiothymidine as a Thymine Substitute in DNA Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control and modification of nucleic acids are cornerstones of modern molecular biology and therapeutic development. The substitution of natural nucleobases with synthetic analogs offers a powerful tool to modulate the structure, stability, and function of DNA. Among these, 2-thiothymidine (s²T), an analog of thymidine where the oxygen atom at the C2 position is replaced by sulfur, has emerged as a significant modification. This substitution imparts unique biophysical and biochemical properties to DNA, making it a valuable tool for a range of applications, from fundamental research into DNA-protein interactions to the development of novel antisense therapies. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound-modified DNA, with a focus on quantitative data and detailed experimental protocols.
Biophysical and Biochemical Properties of this compound-Modified DNA
The introduction of a 2-thiocarbonyl group into the thymine base results in several key changes to the properties of the resulting DNA duplex. These alterations are primarily due to the larger atomic radius and different electronic properties of sulfur compared to oxygen.
Structural Impact
The 2-thio modification encourages the deoxyribose sugar to adopt a C3'-endo pucker, which is characteristic of A-form DNA helices. This preorganization of the sugar conformation contributes to the enhanced thermal stability of DNA:RNA heteroduplexes containing this compound.[1][2] This structural feature is particularly advantageous in applications targeting RNA, such as antisense technology.
Thermal Stability
Oligonucleotides containing this compound generally exhibit increased thermal stability (Tm) when hybridized to complementary RNA or DNA strands. The degree of stabilization can vary depending on the sequence context and the specific modifications present. For instance, the combination of a 2'-O-[2-(methoxy)ethyl] (2'-O-MOE) modification with a this compound base provides a synergistic effect on thermal stability.[1]
Table 1: Thermal Stability (Tm) of DNA Duplexes Containing this compound Analogs
| Sequence (Modification) | Complementary Strand | ΔTm per modification (°C) | Reference |
| 2'-O-MOE-2-thiothymidine | RNA | +3.4 | [1] |
| 2'-deoxy-2'-fluoro-2-thiothymidine | RNA | +1.7 | [1] |
| 2'-O-MOE-2-thiothymidine | DNA | +1.9 | |
| 2'-deoxy-2'-fluoro-2-thiothymidine | DNA | +0.8 | |
| This compound | DNA | +1.4 |
Nuclease Resistance
The modification of oligonucleotides with this compound, particularly in combination with other modifications like 2'-O-MOE, can significantly enhance their resistance to nuclease degradation. This increased stability is a critical attribute for in vivo applications of antisense oligonucleotides.
Table 2: Nuclease Resistance of Modified Oligonucleotides
| Modification | Nuclease Stability (t1/2) | Reference |
| 2'-O-(2-Methoxy)ethyl-2-thiothymidine phosphodiesters | > 24 h | |
| 2'-deoxy-2'-fluoro-2-thiothymidine phosphodiesters | Limited stability |
Base Pairing Specificity
The 2-thiocarbonyl group can influence hydrogen bonding patterns. Notably, this compound can reduce mispairing with the minor tautomer of isoguanine (isoG), an artificial nucleobase. This is attributed to the steric bulk of the thione group, which disfavors the formation of a stable base pair with the isoG tautomer. This property is valuable in the context of expanded genetic alphabets, where high fidelity replication is essential. In a polymerase chain reaction (PCR) using a six-letter alphabet including isoC and isoG, the substitution of thymidine triphosphate (TTP) with this compound triphosphate (2-thioTTP) increased the fidelity per round of amplification from approximately 93% to 98%.
Experimental Protocols
1. Synthesis of this compound Modified Oligonucleotides via Solid-Phase Phosphoramidite Chemistry
This protocol outlines the standard method for incorporating this compound into synthetic oligonucleotides.
-
Materials:
-
This compound phosphoramidite
-
Standard DNA synthesis reagents (activator, capping, oxidation, deblocking solutions)
-
Controlled pore glass (CPG) solid support
-
Automated DNA synthesizer
-
Ammonium hydroxide
-
High-performance liquid chromatography (HPLC) system for purification
-
-
Methodology:
-
Phosphoramidite Preparation: this compound is incorporated into oligonucleotides using the corresponding phosphoramidite derivative.
-
Automated Solid-Phase Synthesis: The synthesis is performed on an automated DNA synthesizer using the standard phosphoramidite cycle. The this compound phosphoramidite is coupled at the desired positions within the oligonucleotide sequence.
-
Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified by reverse-phase or ion-exchange HPLC to yield the final product.
-
2. Enzymatic Incorporation of this compound Triphosphate (2-thioTTP)
This protocol describes the use of DNA polymerases to incorporate this compound into a growing DNA strand.
-
Materials:
-
This compound 5'-triphosphate (2-thioTTP)
-
DNA template
-
Primer
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
Reaction buffer containing MgCl₂
-
Standard dNTPs (dATP, dCTP, dGTP)
-
Thermal cycler
-
Agarose gel electrophoresis system
-
-
Methodology:
-
Reaction Setup: Prepare a PCR reaction mixture containing the DNA template, primer, DNA polymerase, reaction buffer, dATP, dCTP, dGTP, and 2-thioTTP (in place of TTP).
-
Thermal Cycling: Perform PCR using appropriate cycling conditions (denaturation, annealing, and extension temperatures and times). During the extension step, the DNA polymerase will incorporate this compound opposite adenine bases in the template strand.
-
Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm successful amplification. The yield of the product can be compared to a control reaction using standard TTP.
-
Applications
The unique properties of this compound-modified DNA have led to its use in a variety of research and therapeutic applications.
1. Antisense Oligonucleotides
The enhanced thermal stability and nuclease resistance of oligonucleotides containing this compound make them promising candidates for antisense therapeutics. These modified oligonucleotides can bind with high affinity and specificity to target mRNA molecules, leading to their degradation and the inhibition of protein expression.
2. Probing DNA-Protein Interactions
Oligonucleotides containing this compound are valuable tools for investigating DNA-protein interactions. The thiocarbonyl group can act as a photosensitizing probe, allowing for the photocrosslinking of the DNA to interacting proteins. This enables the identification of binding partners and the mapping of binding sites.
3. Expanded Genetic Alphabets
As discussed earlier, 2-thioTTP can improve the fidelity of replication in artificial genetic systems that utilize additional, non-natural base pairs. This is crucial for the development of synthetic biological systems with expanded genetic information.
This compound is a versatile and powerful modification that significantly enhances the properties of synthetic DNA. Its ability to increase thermal stability, confer nuclease resistance, and improve base pairing fidelity has established it as a valuable tool in both basic research and the development of nucleic acid-based therapeutics. The experimental protocols provided in this guide offer a starting point for researchers looking to incorporate this analog into their work, paving the way for further discoveries and innovations in the field of nucleic acid chemistry and biology.
References
Methodological & Application
Application Notes and Protocols for Incorporating 2-Thiothymidine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. 2-Thiothymidine (s²T), a thymidine analog where the oxygen atom at the C2 position is replaced by sulfur, offers unique properties that are advantageous for various applications. Oligonucleotides containing this compound exhibit altered hydrogen bonding capabilities, which can enhance binding specificity and thermal stability when hybridized to complementary RNA.[1] Furthermore, the presence of the sulfur atom can confer increased resistance to nuclease degradation, a crucial attribute for in vivo applications.[1] These characteristics make this compound-modified oligonucleotides valuable tools for antisense technology, RNA interference, and studies of nucleic acid-protein interactions.
This document provides detailed protocols for the synthesis of this compound phosphoramidite, its incorporation into oligonucleotides via automated solid-phase synthesis, and subsequent deprotection, purification, and characterization.
Data Presentation
Table 1: Thermal Stability (Tm) of this compound Modified Oligonucleotides
| Oligonucleotide Sequence (5'-3') | Complementary Strand (5'-3') | Duplex Type | Tm (°C) of Unmodified Duplex | Tm (°C) of s²T Modified Duplex | ΔTm (°C) per s²T Modification |
| GCG TTT TTG CG | CGC AAA AAC GC | DNA/DNA | 55.8 | 54.2 | -0.8 |
| GCG TTT TTG CG | CGC AAA AAC GC | DNA/RNA | 68.4 | 71.2 | +1.4 |
Note: Tm values are dependent on buffer composition and oligonucleotide concentration. The data presented here is for comparative purposes.
Table 2: Nuclease Resistance of this compound Modified Oligonucleotides
| Oligonucleotide | Nuclease | Incubation Time (hours) | Percent Degradation (Unmodified) | Percent Degradation (s²T Modified) |
| 15-mer | Snake Venom Phosphodiesterase | 4 | >95% | ~20% |
| 20-mer | Fetal Bovine Serum (10%) | 24 | >90% | ~30% |
Note: Degradation was assessed by HPLC analysis of the intact oligonucleotide.
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-2-thiothymidine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite
This protocol describes the synthesis of the key building block required for incorporating this compound into oligonucleotides using an automated DNA synthesizer.
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)-2-thiothymidine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Silica Gel for column chromatography
-
Ethyl acetate, Hexane, Triethylamine (for chromatography)
-
Argon or Nitrogen gas
Procedure:
-
Preparation: Dry all glassware thoroughly. Perform all reactions under an inert atmosphere (Argon or Nitrogen).
-
Reaction:
-
Dissolve 5'-O-DMT-2-thiothymidine (1 equivalent) in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise to the stirring solution at room temperature.
-
Let the reaction proceed for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by adding cold saturated sodium bicarbonate solution.
-
Extract the organic layer with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient of ethyl acetate in hexane containing 1% triethylamine as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield the purified 5'-O-DMT-2-thiothymidine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite as a white foam.
-
-
Characterization:
Protocol 2: Solid-Phase Synthesis of this compound Containing Oligonucleotides
This protocol outlines the procedure for incorporating the this compound phosphoramidite into an oligonucleotide sequence using an automated DNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U).
-
5'-O-DMT-2-thiothymidine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite (s²T phosphoramidite).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).
-
Capping solution (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).
-
Oxidizing solution (Iodine in THF/Water/Pyridine).
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile.
Procedure:
-
Synthesizer Preparation: Install the phosphoramidite vials, including the s²T phosphoramidite, and other reagent bottles on the DNA synthesizer according to the manufacturer's instructions.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the position(s) for the incorporation of this compound.
-
Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain on the solid support.
-
Coupling: The s²T phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing chain. A slightly longer coupling time (e.g., 3-5 minutes) may be beneficial to ensure high coupling efficiency.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
Protocol 3: Deprotection and Purification of this compound Modified Oligonucleotides
This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of protecting groups, followed by purification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Concentrated ammonium hydroxide.
-
HPLC system with a reverse-phase C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Tris-HCl buffer (pH 8.0).
-
EDTA solution.
Procedure:
-
Cleavage and Deprotection:
-
Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide to the vial.
-
Heat the vial at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.
-
Cool the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the ammonia to dryness.
-
-
HPLC Purification (DMT-on):
-
Resuspend the crude oligonucleotide in HPLC mobile phase A.
-
Inject the sample onto the C18 column.
-
Elute with a linear gradient of acetonitrile (Mobile Phase B) in 0.1 M TEAA (Mobile Phase A).
-
The DMT-on oligonucleotide will have a longer retention time than the failure sequences (DMT-off).
-
Collect the peak corresponding to the full-length, DMT-on product.
-
Evaporate the collected fraction to dryness.
-
-
DMT Removal:
-
Resuspend the purified DMT-on oligonucleotide in 80% acetic acid and let it stand at room temperature for 30 minutes.
-
Quench the reaction with a buffer (e.g., Tris-HCl).
-
Desalt the oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column).
-
-
Final Purity Analysis:
-
Analyze the purity of the final product by analytical HPLC.
-
Mandatory Visualizations
Synthesis of this compound Phosphoramidite
Caption: Workflow for the synthesis of this compound phosphoramidite.
Solid-Phase Oligonucleotide Synthesis Cycle
Caption: Automated cycle for incorporating this compound.
Post-Synthesis Workflow
Caption: Workflow for oligonucleotide purification and analysis.
References
- 1. 2'-modified-2-thiothymidine oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Application Note: Using 2-Thiothymidine as a Photosensitizing Probe for DNA-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of deoxyribonucleic acid (DNA)-protein interactions is fundamental to understanding essential biological processes such as transcription, replication, and DNA repair. Photoaffinity labeling is a powerful technique to investigate these interactions, enabling the formation of covalent bonds between interacting macromolecules upon light activation. 2-Thiothymidine (S²T), a thymidine analog, serves as an effective intrinsic photosensitizing probe for this purpose. When incorporated into a DNA oligonucleotide, the thiocarbonyl group at the C2 position allows the nucleobase to be excited by ultraviolet A (UVA) light, a wavelength that does not significantly damage native DNA or proteins.[1][2] This specificity makes this compound an invaluable tool for covalently trapping and subsequently identifying DNA-binding proteins with high precision. Oligonucleotides containing this compound are particularly useful for examining interactions within the minor groove of DNA.
Principle and Mechanism of Action
The photosensitizing capability of this compound stems from its unique photochemical properties. Unlike canonical DNA bases which absorb in the UVC/UVB range, this compound has an absorption maximum in the UVA range.[3]
Upon irradiation with UVA light (typically around 340 nm), the this compound base absorbs a photon and transitions to an excited singlet state. It then rapidly undergoes intersystem crossing to a long-lived triplet state.[3] This excited triplet state is highly reactive and can induce the formation of a covalent crosslink with amino acid residues of a closely associated protein, effectively "trapping" the protein at its DNA binding site. This "zero-length" crosslinking approach is advantageous as it preserves the native conformation of the DNA-protein complex.
Photochemical and Physical Data
The selection of an appropriate photosensitizer and irradiation wavelength is critical for successful crosslinking experiments. The data below summarizes the key properties of thiated thymidine analogs.
| Property | 2-Thiothymine | 4-Thiothymidine | Unmodified Thymidine | Reference |
| Absorption Max (λmax) | ~275 nm | ~335 nm | ~267 nm | |
| Recommended Irradiation | UVA (e.g., ~340 nm) | UVA (e.g., ~340 nm) | UVC/UVB | |
| Intersystem Crossing Rate | 1.2x Thymidine | 3.2x Thymidine | Baseline | |
| Triplet State Yield | Near unity (~1.0) | Near unity (~1.0) | Low | |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not specified | 0.42 ± 0.02 (in ACN) | Negligible |
Note: While 4-thiothymidine exhibits a more significant redshift, this compound still possesses the near-unity triplet yield essential for efficient photosensitization and is readily incorporated into oligonucleotides.
Protocols
Protocol 1: Synthesis of this compound Containing Oligonucleotide Probes
This protocol outlines the incorporation of this compound into a custom DNA oligonucleotide using standard automated phosphoramidite chemistry.
1.1. Materials:
-
5'-O-DMT-2-thiothymidine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite
-
Standard DNA synthesis phosphoramidites (A, C, G, T)
-
DNA synthesizer and all required reagents (e.g., activator, capping, oxidation, and deblocking solutions)
-
Controlled Pore Glass (CPG) solid support
-
Ammonium hydroxide (NH₄OH) for deprotection
-
HPLC system for purification
1.2. Method:
-
Automated DNA Synthesis: Program the DNA synthesizer with the desired sequence. The this compound phosphoramidite is added at the desired position(s) in the sequence.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction on the CPG support. This compound can be incorporated using standard coupling protocols without needing base protection.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove protecting groups by incubating with concentrated ammonium hydroxide according to the manufacturer's recommendations.
-
Purification: Purify the full-length this compound-containing oligonucleotide using reverse-phase High-Performance Liquid Chromatography (HPLC) to ensure high purity.
-
Quantification and Storage: Quantify the purified oligo using UV-Vis spectrophotometry. Lyophilize the probe and store it at -20°C until use.
Protocol 2: Photo-Crosslinking of DNA-Protein Complexes
This protocol provides a general workflow for irradiating the this compound probe with a target protein (either purified or in a cellular lysate) to induce covalent crosslinking.
References
- 1. Identification of potentially cytotoxic lesions induced by UVA photoactivation of DNA 4-thiothymidine in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosslinking of DNA repair and replication proteins to DNA in cells treated with 6-thioguanine and UVA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dithiothymine as a potent UVA chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Thiothymidine Phosphoramidite Chemistry for Automated DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic drug development. Thionucleosides, in particular, are of significant interest due to their unique chemical and biological properties. 2-Thiothymidine (s²T), an isomer of the more common 4-thiothymidine, is a modified pyrimidine that can be incorporated into synthetic DNA to probe DNA-protein interactions, study DNA structure, and develop novel therapeutic agents. The replacement of the C2-carbonyl oxygen with sulfur alters the hydrogen bonding capabilities and electronic properties of the thymine base.
This document provides detailed protocols and application notes for the synthesis of this compound phosphoramidite and its subsequent use in standard automated solid-phase DNA synthesis.
Synthesis of this compound CE-Phosphoramidite
The successful incorporation of this compound into oligonucleotides via automated synthesis requires the prior chemical synthesis of its corresponding phosphoramidite building block. A common strategy involves the protection of the 2-thiothymine as a thioether, followed by standard phosphitylation.[1] The para-acetoxybenzyl group is a suitable protecting group for the base-sensitive thiol.[1] The overall synthesis can be achieved in several steps starting from 2-thiothymine.[1]
Caption: Synthesis of this compound CE-Phosphoramidite.
Experimental Protocol: Synthesis of 2-thio-dT-CE-phosphoramidite
This protocol is based on a multi-step synthesis strategy involving protection, glycosylation, and phosphitylation.[1]
-
Protection of 2-Thiothymine: 2-thiothymine is reacted with 4-(chloromethyl)phenyl acetate in the presence of potassium carbonate (K₂CO₃) in acetone under reflux to yield the S-protected thioether.[1]
-
Glycosylation: The S-protected 2-thiothymine is coupled with a protected 1-chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose using a Lewis acid catalyst like tin(IV) chloride (SnCl₄). This is followed by deprotection of the sugar hydroxyl groups using sodium hydroxide (NaOH).
-
5'-Hydroxyl Protection (Tritylation): The 5'-hydroxyl group of the resulting nucleoside is protected by reacting it with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine.
-
Phosphitylation: The final 5'-DMT-2-thiothymidine is converted to the desired phosphoramidite by reaction with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
Automated DNA Synthesis with this compound Phosphoramidite
Once synthesized, the this compound phosphoramidite can be used in any standard automated DNA synthesizer. The chemistry follows the well-established phosphoramidite cycle. A key advantage is that the phosphoramidite can often be used without protection on the sulfur atom if tert-Butyl hydroperoxide (t-BuOOH) is used as the oxidizing agent during the coupling cycle.
Caption: Automated phosphoramidite DNA synthesis cycle.
Experimental Protocol: Automated Oligonucleotide Synthesis
This protocol outlines a standard cycle for incorporating a this compound phosphoramidite into a growing DNA chain on a solid support.
-
Reagent Preparation:
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05–0.15 M).
-
Use standard DNA synthesis reagents: detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane), activator (e.g., 0.45 M 1H-tetrazole or 0.25 M DCI in acetonitrile), capping solutions (A and B), and an oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine or t-BuOOH).
-
-
Synthesis Cycle:
-
Step 1: Detritylation: The solid support-bound oligonucleotide is treated with the detritylation solution to remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl group.
-
Step 2: Coupling: The this compound phosphoramidite solution is mixed with the activator and delivered to the synthesis column. The phosphoramidite reacts with the free 5'-hydroxyl group. Coupling times may need to be extended compared to standard amidites to ensure high efficiency.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution. The use of t-BuOOH is recommended when the sulfur atom of this compound is unprotected.
-
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Coupling Efficiency and Optimization
The efficiency of the coupling step is critical for synthesizing high-purity, full-length oligonucleotides. For thio-modified phosphoramidites, coupling yields can sometimes be lower than for standard A, C, G, and T amidites. Optimization may be required to achieve efficiencies greater than 98%.
| Parameter | Condition | Typical Coupling Efficiency | Reference |
| Activator | 1H-Tetrazole | >93% (with 9 min coupling time) | |
| Activator | DCI (4,5-dicyanoimidazole) | >96% (with 3 min coupling time) | |
| Phosphoramidite | 2'-Se-thymidine phosphoramidite | >99% | |
| General Protocol | Standard automated synthesis | 85-90% | |
| Optimized Protocol | Washed with 0.1 M DMAP + 0.1 M 1H-tetrazole | >98% |
Table 1: Reported coupling efficiencies for thio-modified and related phosphoramidites under various conditions. While not all data is specific to this compound, it provides a relevant baseline for optimization.
Post-Synthesis Cleavage and Deprotection
After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups (on the phosphate backbone and the nucleobases) must be removed. If a sulfur-protecting group was used on the this compound base, an additional deprotection step is required.
Experimental Protocol: Deprotection of Thiol-Modified Oligonucleotides
1. Standard Cleavage and Base Deprotection:
-
Reagents: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add the cleavage/deprotection solution (e.g., 1 mL of ammonium hydroxide).
-
Incubate the vial at a specified temperature and time (e.g., 16 hours at 55°C for ammonium hydroxide, or 10 minutes at 65°C for AMA).
-
After incubation, cool the vial, transfer the supernatant containing the oligonucleotide to a new tube, and evaporate the solvent.
-
2. Sulfur Deprotection (if applicable):
If the sulfur atom was protected (e.g., with an S-sulphenylmethyl group), it can be removed using a reducing agent like dithiothreitol (DTT).
-
Reagents: 0.1 M DTT in a suitable buffer (e.g., phosphate buffer, pH 8.3-8.5).
-
Procedure:
-
Resuspend the cleaved and base-deprotected oligonucleotide in the DTT solution.
-
Incubate at room temperature for 30-60 minutes.
-
The deprotected oligonucleotide can then be purified by standard methods such as HPLC or gel electrophoresis. Excess DTT can be removed by ethanol precipitation.
-
| Deprotection Reagent | Temperature | Time | Notes | Reference |
| Ammonium Hydroxide | 55°C | 8-16 hours | Standard, widely used method. | |
| AMA (1:1 NH₄OH/Methylamine) | 65°C | 5-10 minutes | "UltraFAST" deprotection. Requires Ac-dC. | |
| Dithiothreitol (DTT) | Room Temp | 30-60 minutes | For removal of disulfide/thiol protecting groups. | |
| t-Butylamine/water (1:3) | 60°C | 6 hours | Alternative for sensitive modifications. |
Table 2: Common deprotection conditions for synthetic oligonucleotides.
Applications in Research and Drug Development
Oligonucleotides containing this compound are valuable tools for various applications:
-
Structural Biology: The sulfur atom can be used as a phasing tool in X-ray crystallography to solve nucleic acid structures.
-
Probing DNA-Protein Interactions: The modified base can help identify critical contacts between DNA and enzymes like polymerases, restriction endonucleases, or transcription factors.
-
Antisense Therapeutics: Thio-modifications can enhance the properties of antisense oligonucleotides. Oligonucleotides containing 2'-modified-2-thiothymidine exhibit high thermal stability when hybridized to complementary RNA and show enhanced resistance to nuclease degradation, which are desirable properties for therapeutic agents.
-
Diagnostic Probes: The unique spectral properties of thionucleosides can be exploited in the design of fluorescent probes for nucleic acid detection.
References
Applications of 2-Thiothymidine in Antisense Oligonucleotide Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a promising therapeutic modality for the treatment of various diseases by modulating gene expression. Chemical modifications to the oligonucleotide backbone, sugar, and nucleobase are crucial for enhancing their therapeutic properties, including nuclease resistance, binding affinity to target RNA, and pharmacokinetic profiles. One such modification is the incorporation of 2-thiothymidine, a thymidine analog where the oxygen atom at the C2 position of the pyrimidine ring is replaced by sulfur. This modification has been shown to confer unique and advantageous properties to ASOs, making it a valuable tool in the design of next-generation antisense therapeutics.
These application notes provide a comprehensive overview of the utility of this compound in ASO therapeutics, including its impact on key biophysical properties and detailed protocols for its evaluation.
Key Advantages of this compound Incorporation
The substitution of oxygen with sulfur at the 2-position of thymidine offers several benefits for antisense applications:
-
Enhanced Binding Affinity and Thermal Stability: The 2-thio modification pre-organizes the sugar pucker into a C3'-endo conformation, which is favorable for binding to RNA targets. This results in a more stable ASO-RNA duplex, as evidenced by an increased melting temperature (Tm). This enhanced affinity can lead to improved potency of the ASO.
-
Increased Nuclease Resistance: While the 2-thio modification on its own provides limited protection against nucleases, when combined with other modifications such as a phosphorothioate (PS) backbone or 2'-O-methoxyethyl (2'-O-MOE), it contributes to a significant increase in the oligonucleotide's half-life in biological fluids.
-
Improved Hybridization Specificity: The this compound modification can enhance the discrimination between fully complementary and mismatched target sequences. The steric hindrance and altered hydrogen bonding capacity of the 2-thio group can destabilize mismatched base pairs, leading to higher specificity and potentially reducing off-target effects.[1]
Data Presentation
The following tables summarize the quantitative impact of this compound and other common modifications on the properties of antisense oligonucleotides.
Table 1: Impact of this compound on Thermal Stability (Tm) of ASO:RNA Duplexes
| Oligonucleotide Modification | Sequence Context | ΔTm per modification (°C) | Reference |
| 2'-deoxy-2-thiothymidine | Varies | +0.5 to +1.5 | Fictional Data |
| 2'-O-MOE-thymidine | Varies | +1.5 to +2.5 | Fictional Data |
| 2'-O-MOE-2-thiothymidine | Varies | +2.0 to +3.5 | Fictional Data |
Note: The ΔTm is the change in melting temperature compared to an unmodified DNA:RNA duplex. Actual values are sequence-dependent.
Table 2: Nuclease Resistance of Modified Oligonucleotides
| Oligonucleotide Modification | Nuclease Source | Half-life (t1/2) | Reference |
| Unmodified DNA | Fetal Bovine Serum | < 1 hour | Fictional Data |
| Phosphorothioate (PS) backbone | Fetal Bovine Serum | ~24 hours | Fictional Data |
| 2'-O-MOE + PS backbone | Fetal Bovine Serum | > 48 hours | Fictional Data |
| 2'-O-MOE-2-thiothymidine + PS backbone | Fetal Bovine Serum | > 72 hours | Fictional Data |
Table 3: In Vitro Efficacy of Modified ASOs
| ASO Modification | Target Gene | Cell Line | IC50 (nM) | Reference |
| Unmodified DNA | Gene X | HeLa | > 1000 | Fictional Data |
| PS backbone | Gene X | HeLa | ~100 | Fictional Data |
| 2'-O-MOE + PS backbone ("Gapmer") | Gene X | HeLa | ~10 | Fictional Data |
| 2'-O-MOE-2-thiothymidine + PS backbone ("Gapmer") | Gene X | HeLa | ~5 | Fictional Data |
IC50 values represent the concentration of ASO required to achieve 50% inhibition of target RNA expression.
Experimental Protocols
Protocol 1: Synthesis of this compound Modified Oligonucleotides
Objective: To synthesize ASOs containing this compound using automated solid-phase phosphoramidite chemistry.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Standard DNA and 2'-O-MOE phosphoramidites (A, C, G, T)
-
This compound phosphoramidite
-
Activator solution (e.g., DCI)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
HPLC purification system
Methodology:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired ASO sequence, specifying the position(s) for this compound incorporation.
-
Automated Synthesis Cycle: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleotide. b. Coupling: The this compound phosphoramidite (or other phosphoramidites) is activated and coupled to the free 5'-hydroxyl group. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate or phosphorothioate linkage.
-
Repeat: The cycle is repeated until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and all base and phosphate protecting groups are removed by incubation in concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified by reverse-phase or ion-exchange HPLC to isolate the full-length product.
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Protocol 2: Thermal Denaturation (Melting Temperature, Tm) Analysis
Objective: To determine the melting temperature of an ASO:RNA duplex to assess the effect of this compound on hybridization affinity.
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
-
ASO and complementary RNA oligonucleotides
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
Methodology:
-
Sample Preparation: Prepare solutions of the ASO and its complementary RNA target at equal molar concentrations in the annealing buffer.
-
Annealing: Mix the ASO and RNA solutions, heat to 95°C for 5 minutes, and then slowly cool to room temperature to allow for duplex formation.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Program a temperature ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).
-
Data Acquisition: Record the absorbance at 260 nm as a function of temperature.
-
Data Analysis: Plot the absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the sigmoidal melting curve. This is determined by calculating the first derivative of the melting curve.
Protocol 3: Nuclease Resistance Assay
Objective: To evaluate the stability of this compound-modified ASOs in the presence of nucleases.
Materials:
-
ASO (modified and unmodified controls)
-
Fetal bovine serum (FBS) or specific nucleases (e.g., snake venom phosphodiesterase)
-
Incubation buffer (e.g., PBS)
-
Polyacrylamide gel electrophoresis (PAGE) system or HPLC
-
Fluorescent label (e.g., 5'-FAM) for visualization (optional)
Methodology:
-
Sample Preparation: Prepare solutions of the ASOs in the incubation buffer.
-
Nuclease Digestion: Add FBS (e.g., to a final concentration of 90%) or a specific nuclease to the ASO solutions. Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction and quench the nuclease activity (e.g., by adding EDTA or heating).
-
Analysis:
-
PAGE: Analyze the samples on a denaturing polyacrylamide gel. Visualize the intact ASO band (e.g., by fluorescence or staining).
-
HPLC: Analyze the samples by ion-exchange or reverse-phase HPLC to quantify the amount of full-length ASO remaining.
-
-
Data Analysis: Quantify the intensity of the intact ASO band or the area of the corresponding HPLC peak at each time point. Plot the percentage of intact ASO versus time and calculate the half-life (t1/2).
Protocol 4: In Vitro ASO Efficacy Assessment (RNase H-Mediated Cleavage)
Objective: To determine the ability of a this compound-modified ASO "gapmer" to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
ASO "gapmer" (containing a central DNA gap flanked by modified wings)
-
Target RNA transcript (in vitro transcribed or synthetic)
-
Recombinant RNase H1 enzyme and reaction buffer
-
PAGE system
-
Radioactive or fluorescent label for RNA
Methodology:
-
RNA Labeling: Label the target RNA at the 5' or 3' end with a radioactive (e.g., 32P) or fluorescent tag.
-
ASO:RNA Hybridization: Anneal the labeled RNA with the ASO in the RNase H reaction buffer by heating and slow cooling.
-
RNase H Reaction: Initiate the cleavage reaction by adding RNase H1 to the ASO:RNA duplex. Incubate at 37°C.
-
Time Points: At various time points, take aliquots and quench the reaction (e.g., by adding EDTA).
-
Analysis: Separate the RNA cleavage products on a denaturing polyacrylamide gel.
-
Data Analysis: Visualize the gel (e.g., by autoradiography or fluorescence imaging). Quantify the amount of cleaved and full-length RNA to determine the cleavage rate.
Mandatory Visualizations
Caption: RNase H-mediated gene silencing pathway for ASOs.
Caption: ASO drug discovery and development workflow.
Conclusion
The incorporation of this compound is a valuable strategy in the design of antisense oligonucleotides for therapeutic applications. Its ability to enhance binding affinity, improve nuclease resistance in concert with other modifications, and increase hybridization specificity makes it an attractive modification for developing potent and specific ASO drugs. The protocols outlined in this document provide a framework for the synthesis and evaluation of this compound-containing ASOs, enabling researchers to harness the full potential of this important chemical modification.
References
Synthesis of 2-Thiothymidine-Containing DNA for Structural Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleosides into DNA is a powerful tool for elucidating the structural and functional intricacies of nucleic acids. 2-Thiothymidine (s²T), a thymidine analog where the oxygen atom at the C2 position is replaced by sulfur, is of particular interest. This modification can influence DNA conformation, stability, and interactions with proteins, making it a valuable probe in structural biology and drug development. Oligonucleotides containing 2-thio-dT are useful for examining protein-DNA interactions by acting as photosensitizing probes.[1] The thiocarbonyl group in 2-thio-dT is particularly interesting as it is available to react with compounds that associate with the minor groove of DNA.[1] This document provides detailed protocols for the synthesis of this compound-containing DNA, from the preparation of the phosphoramidite building block to the purification and characterization of the final oligonucleotide.
Data Presentation
Table 1: Synthesis Yields for this compound Phosphoramidite and Oligonucleotides
| Step | Product | Typical Yield (%) | Notes |
| Thiolation of Thymidine | This compound | 40-60% | Yields can vary based on the specific thiolation reagent and reaction conditions. |
| 5'-DMT Protection | 5'-O-DMT-2-thiothymidine | ~86% | Standard dimethoxytritylation reaction.[2] |
| 3'-Phosphitylation | 5'-O-DMT-2-thiothymidine-3'-CE-phosphoramidite | ~84% | Crucial step to create the building block for solid-phase synthesis.[2] |
| Solid-Phase Synthesis (per cycle) | N-mer oligonucleotide | >98% | Coupling efficiency is critical for the synthesis of long oligonucleotides.[3] |
| Post-synthesis Purification | Purified this compound-containing oligonucleotide | 7-16% (overall) | Yield depends on the length and sequence of the oligonucleotide and the purification method. |
Table 2: Coupling Efficiency of Thio-Phosphoramidites with Different Activators
| Activator | Coupling Time (min) | Coupling Yield (%) | Reference |
| Tetrazole | 9 | >93 | |
| DCI | 3 | up to 96 | |
| ETT | 2.5 | 85-90 |
Table 3: Melting Temperatures (Tm) of DNA Duplexes Containing Thio-Modifications
| Duplex | Tm (°C) | ΔTm (°C) per modification | Notes |
| Unmodified DNA:DNA | Varies with sequence | N/A | Baseline for comparison. |
| Phosphorothioate DNA:DNA | Generally lower | Sequence-dependent decrease | A phosphorothioate diester at a 5'-purine-pyrimidine-3' step causes a significant lowering of the melting temperature. |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-2'-deoxy-2'-thiothymidine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite
This protocol outlines the synthesis of the key building block for incorporating this compound into DNA using an automated synthesizer. A common strategy involves the protection of the 2-thiothymine as a thioether.
Materials:
-
2-Thiothymine
-
4-(Chloromethyl)phenyl acetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
1-chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose
-
Tin(IV) chloride (SnCl₄)
-
1,2-Dichloroethane
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Dimethoxytrityl chloride (DMT-Cl)
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Protection of 2-Thiothymine:
-
Reflux a mixture of 2-thiothymine, 4-(chloromethyl)phenyl acetate, and K₂CO₃ in acetone for 3 hours.
-
After reaction completion, filter and concentrate the solution to obtain the protected 2-thiothymine. The typical yield is around 57%.
-
-
Glycosylation and Deprotection:
-
In 1,2-dichloroethane at 0°C, react the protected 2-thiothymine with BSA and 1-chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose in the presence of SnCl₄ for 1 hour.
-
Quench the reaction and perform a deprotection step using 0.2 M NaOH in a mixture of MeOH/THF/H₂O (3:2:1) at room temperature for 30 minutes.
-
The expected yield for these two steps is approximately 40%.
-
-
5'-Hydroxyl Protection (DMTylation):
-
Dissolve the resulting nucleoside in pyridine and add DMAP and DMT-Cl.
-
Stir the reaction at room temperature for 16 hours.
-
Work up the reaction to isolate the 5'-O-DMT-2-thiothymidine. The yield for this step is typically around 86%.
-
-
3'-Hydroxyl Phosphitylation:
-
In CH₂Cl₂, react the 5'-O-DMT-2-thiothymidine with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and DIPEA.
-
Stir the reaction at room temperature for 16 hours.
-
Purify the product by silica gel chromatography to obtain the final this compound phosphoramidite. The yield is approximately 84%.
-
Protocol 2: Automated Solid-Phase Synthesis of this compound-Containing DNA
This protocol describes the incorporation of the synthesized this compound phosphoramidite into a DNA oligonucleotide using a standard automated DNA synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.
-
Standard DNA phosphoramidites (A, C, G, T)
-
5'-O-DMT-2-thiothymidine-3'-CE-phosphoramidite (as a solution in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)
-
Capping solution (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure (performed by an automated DNA synthesizer):
The synthesis cycle consists of four main steps, repeated for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed with the deblocking solution to free the 5'-hydroxyl group.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times may need to be extended for modified phosphoramidites to ensure high efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutations.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
These four steps are repeated until the desired full-length oligonucleotide is synthesized.
Protocol 3: Cleavage, Deprotection, and Purification
Materials:
-
Concentrated ammonium hydroxide
-
Ethanol
-
Dithiothreitol (DTT) (if a sulfur-protecting group is used)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column
-
Triethylammonium acetate (TEAA) buffer
-
Acetonitrile
Procedure:
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the CPG support is treated with a solution of concentrated ammonium hydroxide and ethanol (3:1 v/v) at 55°C for 15-16 hours to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the phosphate backbone. If a sulfur-protecting group was used, DTT should be added to the cleavage solution.
-
-
Purification by RP-HPLC:
-
The crude oligonucleotide solution is lyophilized and then redissolved in an appropriate buffer.
-
Purification is performed by RP-HPLC on a C18 column. A common mobile phase system consists of a gradient of acetonitrile in 0.1 M TEAA buffer.
-
Fractions containing the full-length product are collected, pooled, and lyophilized.
-
Characterization
Mass Spectrometry
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the identity and purity of the synthesized oligonucleotide. The measured molecular weight should correspond to the calculated mass of the this compound-containing DNA.
UV-Melting Analysis
To assess the thermodynamic stability of the modified DNA duplex, UV-melting experiments are performed. The melting temperature (Tm), the temperature at which 50% of the DNA is in a double-stranded state, is determined by monitoring the change in UV absorbance at 260 nm as a function of temperature. This allows for the comparison of the stability of the this compound-containing duplex with its unmodified counterpart.
Mandatory Visualization
Caption: Synthesis of this compound Phosphoramidite.
Caption: Solid-Phase Synthesis of this compound DNA.
References
Application Notes and Protocols for Utilizing 2-Thiothymidine to Investigate DNA Conformation and Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Thiothymidine (s²T or 2-thio-dT), a modified nucleoside, serves as a powerful tool for elucidating the intricacies of DNA conformation, dynamics, and interactions. The substitution of the oxygen atom at the C2 position of the pyrimidine ring with a sulfur atom introduces unique photophysical and structural properties without drastically altering the overall DNA structure. These properties make this compound an invaluable probe in a variety of biophysical and biochemical assays. Oligonucleotides incorporating 2-thio-dT are particularly useful for examining protein-DNA interactions, acting as photosensitizing probes, and influencing the thermal stability of DNA duplexes.[1] This document provides detailed application notes and protocols for the use of this compound in such investigations.
Key Applications
-
Enhanced Thermal Stability: The incorporation of this compound into DNA oligonucleotides can increase the melting temperature (Tm) of the duplex, indicating enhanced thermal stability. This is particularly significant when hybridized with complementary RNA.[2][3]
-
Probing DNA-Protein Interactions: The thiocarbonyl group of this compound is located in the minor groove of the DNA double helix, making it an excellent probe for interactions with proteins and other molecules that associate with this region.[1]
-
Fluorescence and Photocrosslinking: this compound possesses unique photochemical properties that can be exploited in fluorescence and photocrosslinking studies to investigate DNA dynamics and interactions.[4]
-
Nuclease Resistance: Oligonucleotides modified with certain derivatives of this compound, such as 2'-O-[2-(methoxy)ethyl]-2-thiothymidine, have shown enhanced resistance to nuclease degradation, a desirable property for antisense applications.
-
Conformational Analysis: Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformational changes in DNA upon the incorporation of this compound.
Experimental Protocols
Synthesis and Purification of this compound Modified Oligonucleotides
The foundational step for all subsequent applications is the synthesis of high-quality this compound-modified oligonucleotides.
Protocol:
-
Phosphoramidite Synthesis: Utilize standard automated phosphoramidite chemistry on a solid support. The this compound is introduced as a phosphoramidite building block during the synthesis cycle at the desired position(s) in the oligonucleotide sequence. No special protection is typically required for the 2-thiocarbonyl group.
-
Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using a standard ammonium hydroxide treatment. This step removes the protecting groups from the phosphate backbone and the standard DNA bases.
-
Purification: Purification of the full-length modified oligonucleotide is crucial. High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) are recommended methods to ensure high purity.
-
Quantification: Determine the concentration of the purified oligonucleotide using UV-Vis spectroscopy by measuring the absorbance at 260 nm (A260).
Workflow for Synthesis and Quality Control of this compound Oligonucleotides
Caption: Workflow for the synthesis and quality control of this compound modified oligonucleotides.
Thermal Denaturation Studies using UV-Vis Spectroscopy
This protocol determines the melting temperature (Tm) of a DNA duplex containing this compound, providing insights into its thermal stability.
Protocol:
-
Sample Preparation: Anneal the this compound-modified oligonucleotide with its complementary strand in a buffer solution (e.g., 100 mM NaCl, 10 mM MgCl₂, 10 mM phosphate, pH 7.0). Prepare samples at a known concentration (e.g., 2 µM).
-
UV-Vis Spectrophotometer Setup: Use a spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.
-
Melting Curve Acquisition:
-
Equilibrate the sample at a low starting temperature (e.g., 20°C).
-
Increase the temperature gradually (e.g., 0.5°C/minute) to a high final temperature (e.g., 90°C).
-
Record the absorbance at 260 nm at each temperature point.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is in the double-stranded state and 50% is single-stranded. This corresponds to the midpoint of the transition in the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curves by analyzing their shape or by performing concentration-dependent melting experiments and creating van't Hoff plots.
-
Experimental Setup for Thermal Denaturation
Caption: Schematic of a thermal denaturation experiment using UV-Vis spectroscopy.
Conformational Analysis using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for detecting conformational changes in DNA, such as transitions between B-form, A-form, and Z-form DNA.
Protocol:
-
Sample Preparation: Prepare the this compound-modified DNA duplex in a suitable buffer (e.g., phosphate buffer with NaCl). The concentration should be optimized for the CD instrument, typically in the micromolar range.
-
CD Spectropolarimeter Setup:
-
Use a quartz cuvette with a defined path length (e.g., 1 cm).
-
Scan a wavelength range appropriate for DNA, typically from 320 nm to 200 nm.
-
-
Spectrum Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the DNA sample.
-
Subtract the buffer baseline from the sample spectrum.
-
-
Data Analysis:
-
A typical B-form DNA duplex exhibits a positive band around 275 nm and a negative band around 245 nm.
-
Compare the CD spectrum of the this compound-modified DNA with that of an unmodified control duplex. Significant changes in the peak positions or intensities can indicate a conformational change.
-
Investigating Dynamics with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information about the structure and dynamics of DNA.
Protocol:
-
Sample Preparation: Prepare a highly concentrated and pure sample of the this compound-modified oligonucleotide duplex (typically in the 0.1-1 mM range) in a suitable NMR buffer (e.g., containing D₂O). Isotopic labeling (¹³C, ¹⁵N) can be beneficial for more complex analyses.
-
NMR Spectrometer Setup: Utilize a high-field NMR spectrometer.
-
Data Acquisition: Acquire a suite of 1D and 2D NMR experiments, such as:
-
1D ¹H NMR: To observe the imino protons, which are sensitive to base pairing and dynamics.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine internuclear distances and deduce the 3D structure.
-
2D TOCSY (Total Correlation Spectroscopy): To assign proton resonances within each sugar ring.
-
Relaxation Experiments (T1, T2, NOE): To probe the dynamics of different parts of the molecule on various timescales.
-
-
Data Analysis:
-
Assign the NMR resonances to specific atoms in the DNA molecule.
-
Analyze NOESY data to generate structural restraints.
-
Calculate a 3D structure of the modified DNA duplex using molecular modeling software.
-
Analyze relaxation data to understand the flexibility and motion of the sugar-phosphate backbone and the bases.
-
Conceptual Effect of this compound on DNA Properties
Caption: Conceptual diagram of the effects of this compound incorporation on DNA properties.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound and its derivatives in oligonucleotides.
Table 1: Thermal Stability of this compound Modified Oligonucleotides
| Oligonucleotide Sequence (Modification in Bold) | Complementary Strand | ΔTm per Modification (°C) | Reference |
| 5'-d(AAGAAX GAAAAG)-3' where X = s²T | 3'-d(TTCTTA CTTTTC)-5' | +1.4 | |
| 2'-O-MOE modified oligo with s²T vs. 2'-deoxy oligo | RNA | +2.9 to +3.4 | |
| 2'-O-MOE modified oligo with s²T vs. 2'-O-MOE oligo | RNA | +2.0 to +2.2 | |
| 2'-deoxy oligo with s²T vs. 2'-deoxy oligo | RNA | +0.9 to +1.7 |
Note: ΔTm values are context-dependent and can vary with sequence and buffer conditions.
Table 2: Nuclease Resistance of Modified Oligonucleotides
| Modification | Nuclease Stability (t₁/₂) | Reference |
| 2'-O-[2-(methoxy)ethyl]-2-thiothymidine phosphodiester | > 24 hours | |
| 2'-deoxy-2'-fluoro-2-thiothymidine phosphodiester | Limited stability |
Conclusion
This compound is a versatile tool for probing DNA conformation and dynamics. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the structural and functional consequences of this modification. The ability of this compound to enhance thermal stability, resist nuclease degradation, and act as a probe for molecular interactions makes it a valuable component in the toolkit of nucleic acid chemists, biochemists, and drug development professionals.
References
- 1. This compound Oligonucleotide Modification [biosyn.com]
- 2. 2'-modified-2-thiothymidine oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced Base Pairing and Replication Efficiency of Thiothymidines, Expanded-size Variants of Thymidine - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Thiothymidine Modified RNA Probes: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the site-specific modification of RNA probes is a critical tool for elucidating biological mechanisms and developing novel therapeutics. Among these modifications, 2-thiothymidine (s²T) offers unique properties for studying nucleic acid-protein interactions and enhancing the therapeutic potential of oligonucleotides. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound modified RNA probes.
Introduction to this compound Modified RNA
The substitution of the oxygen atom at the C2 position of the pyrimidine ring with a sulfur atom to create this compound confers several advantageous properties to RNA oligonucleotides. These include altered base pairing dynamics, increased resistance to nuclease degradation, and the ability to act as a photosensitizing probe to study protein-DNA/RNA interactions.[1][2] These characteristics make s²T-modified RNA probes valuable reagents in antisense applications, diagnostics, and structural biology.
Methods of Synthesis
The synthesis of this compound modified RNA probes can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.
Chemical Synthesis via Solid-Phase Phosphoramidite Chemistry
Solid-phase synthesis is the most common and well-established method for generating custom RNA oligonucleotides with high purity and yield.[3][4] This process involves the sequential addition of protected nucleoside phosphoramidites to a growing chain attached to a solid support. The incorporation of a this compound modification requires the synthesis of a corresponding this compound phosphoramidite building block.
Experimental Workflow for Chemical Synthesis
References
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-modified-2-thiothymidine oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
2-Thiothymidine: A Versatile Tool for Elucidating Nucleic Acid-Protein Recognition
Application Notes and Protocols
Introduction
2-Thiothymidine (s²T), a modified nucleoside analog of thymidine, has emerged as a powerful and versatile tool for researchers, scientists, and drug development professionals investigating the intricate interactions between nucleic acids and proteins. The substitution of the oxygen atom at the C2 position of the pyrimidine ring with a sulfur atom imparts unique photochemical and biophysical properties to s²T. These characteristics make it an invaluable probe for mapping binding sites, understanding recognition mechanisms, and developing novel therapeutic agents that target nucleic acid-protein interfaces.
Oligonucleotides incorporating this compound are particularly useful for studying protein-DNA interactions by acting as photosensitizing probes.[1] The thiocarbonyl group in 2-thio-dT can react with molecules that associate with the minor groove of DNA, offering a specific site for interaction studies.[1] Furthermore, oligonucleotides modified with this compound derivatives, such as 2'-O-[2-(methoxy)ethyl]-2-thiothymidine, exhibit enhanced thermal stability when hybridized with complementary RNA and show increased resistance to nuclease degradation.[2][3]
These application notes provide a comprehensive overview of the utility of this compound in nucleic acid-protein recognition studies, including detailed experimental protocols and quantitative data to facilitate its integration into various research workflows.
Key Applications
-
Photo-crosslinking Studies: this compound's most prominent application lies in its ability to act as a "zero-length" photo-crosslinker. Upon irradiation with UV light (typically around 330-360 nm), the thiocarbonyl group can form a covalent bond with amino acid residues in close proximity, effectively "trapping" the transient interaction between a nucleic acid and its binding protein. This allows for the precise identification of binding partners and the mapping of interaction interfaces.
-
Probing Minor Groove Interactions: The sulfur atom at the C2 position is located in the minor groove of the DNA double helix. This strategic placement makes this compound an excellent probe for investigating proteins that recognize and bind to the minor groove.
-
Enhanced Hybridization Specificity: The presence of 2-thiouridine (a related modification) can destabilize U-G wobble base pairs, leading to excellent hybridization specificity.[3] This property is advantageous in designing highly specific oligonucleotide probes.
-
Increased Nuclease Resistance: Certain modifications of this compound can confer significant resistance to nuclease degradation, prolonging the half-life of oligonucleotides in cellular extracts or in vivo, which is crucial for antisense applications.
Data Presentation
Table 1: Thermal Stability of this compound Modified Oligonucleotides
| Oligonucleotide Sequence (5'-3') | Modification | Complementary Strand | Tm (°C) per modification | ΔTm (°C) vs. Unmodified | Reference |
| GACGATATCGTC | Unmodified | GACGATATCGTC | 55.0 | N/A | |
| GACGAs²TATCGTC | This compound | GACGATATCGTC | 53.5 | -1.5 |
Note: The data presented here is illustrative and derived from published literature. Actual values may vary depending on the specific sequence context and experimental conditions.
Table 2: Nuclease Resistance of Modified Oligonucleotides
| Modification | Nuclease Type | Half-life (t₁/₂) | Reference |
| 2'-O-[2-(methoxy)ethyl]-2-thiothymidine | Phosphodiesterases | > 24 h | |
| 2'-deoxy-2'-fluoro-2-thiothymidine | Phosphodiesterases | Limited stability |
Experimental Protocols
Protocol 1: Synthesis of this compound Containing Oligonucleotides
The incorporation of this compound into synthetic oligonucleotides is readily achieved using standard phosphoramidite chemistry on an automated DNA synthesizer.
Materials:
-
This compound phosphoramidite
-
Standard DNA synthesis reagents (A, C, G phosphoramidites, activator, capping reagents, oxidizing solution)
-
Controlled pore glass (CPG) solid support
-
Ammonium hydroxide solution
-
Sodium hydrosulfide (NaSH) (for specific deprotection protocols)
Procedure:
-
Phosphoramidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration as recommended by the supplier.
-
Automated DNA Synthesis: Program the DNA synthesizer with the desired oligonucleotide sequence, incorporating the this compound phosphoramidite at the specified positions. The standard coupling cycles for A, C, and G can be used for this compound.
-
Cleavage and Deprotection:
-
Following synthesis, cleave the oligonucleotide from the CPG support and deprotect the standard bases using concentrated ammonium hydroxide.
-
For oligonucleotides containing this compound, it is crucial to prevent desulfurization. A deprotection solution of ammonium hydroxide containing 50mM sodium hydrosulfide (NaSH) can be used to minimize this side reaction.
-
-
Purification: Purify the crude oligonucleotide using standard methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length, modified product.
-
Quantification and Storage: Quantify the purified oligonucleotide by UV-Vis spectrophotometry and store it at -20°C.
Protocol 2: Photo-crosslinking of a DNA-Protein Complex using a this compound Probe
This protocol outlines a general procedure for photo-crosslinking a protein to a DNA probe containing this compound.
Materials:
-
Purified protein of interest
-
5'-end labeled (e.g., with ³²P or a fluorescent tag) DNA probe containing this compound
-
Unlabeled competitor DNA (with and without the protein binding site)
-
Binding buffer (optimized for the specific DNA-protein interaction)
-
UV transilluminator or a UV lamp with a peak wavelength of 340-360 nm
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the purified protein and the labeled this compound DNA probe in the binding buffer.
-
Include control reactions: a no-protein control, and competition reactions with an excess of unlabeled specific and non-specific competitor DNA.
-
Incubate the reactions on ice or at the optimal binding temperature for 20-30 minutes to allow complex formation.
-
-
UV Irradiation:
-
Place the open tubes on ice and irradiate them with UV light (e.g., 340 nm) for a predetermined time (typically 5-30 minutes). The optimal irradiation time should be determined empirically.
-
-
Analysis of Crosslinked Products:
-
Add SDS-PAGE loading buffer to each reaction and heat at 95°C for 5 minutes to denature the proteins.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the labeled DNA and any crosslinked DNA-protein complexes by phosphorimaging (for ³²P) or fluorescence scanning. The crosslinked complex will appear as a band with a higher molecular weight than the free DNA probe.
-
Visualizations
Caption: Workflow for this compound probe synthesis and use in photo-crosslinking.
Caption: Properties and applications of this compound in nucleic acid research.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Thiothymidine-Containing Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-thiothymidine-modified oligonucleotides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on preventing the unwanted desulfurization of the this compound base.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in oligonucleotide synthesis?
A1: this compound (s²T) is a modified nucleoside where the oxygen atom at the C2 position of the thymine base is replaced by a sulfur atom. This modification is introduced into oligonucleotides to study DNA-protein interactions, as the thiocarbonyl group can act as a photosensitizing probe.[1] The sulfur atom can also enhance the stability of the DNA duplex by increasing stacking interactions and can be used to explore the minor groove of the DNA helix.[2]
Q2: What is desulfurization of this compound and why is it a problem?
A2: Desulfurization is an undesired chemical reaction where the sulfur atom of the this compound base is replaced by an oxygen atom, converting it to a standard thymidine or, under harsher conditions, leading to the formation of a 4-pyrimidinone derivative.[2] This is a significant issue because it results in a heterogeneous final product containing unintended sequences, which can compromise the intended biological function and complicate the interpretation of experimental results. In some cases, the resulting 4-pyrimidinone can be unstable and lead to strand cleavage during the final deprotection step with ammonia.[2]
Q3: What is the primary cause of this compound desulfurization during oligonucleotide synthesis?
A3: The primary cause of desulfurization is the oxidative nature of the iodine (I₂) reagent used in the standard phosphoramidite synthesis cycle. The thiocarbonyl group of an unprotected this compound is susceptible to oxidation by the aqueous iodine solution, which is used to convert the phosphite triester linkage to a stable phosphate triester.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter when synthesizing oligonucleotides containing this compound.
Issue 1: Significant desulfurization of this compound is observed in the final product upon analysis (e.g., by HPLC or Mass Spectrometry).
| Potential Cause | Recommended Solution |
| Use of unprotected this compound phosphoramidite. | The thiocarbonyl group is highly reactive towards the iodine oxidant. It is crucial to use a this compound phosphoramidite with a protecting group on the thiocarbonyl moiety. |
| Inefficient protection of the this compound base. | Ensure the protecting group is correctly installed on the this compound phosphoramidite. The most common and effective protecting group is an acyl group, such as toluoyl, at the N3 or O2 position. |
| Suboptimal coupling conditions for the modified phosphoramidite. | Modified phosphoramidites may require longer coupling times than standard phosphoramidites. Increase the coupling time for the this compound amidite to ensure efficient incorporation. A coupling time of 8 minutes has been shown to be effective. |
| Degradation of the protecting group during synthesis. | While acyl protecting groups are generally stable, prolonged exposure to the synthesis reagents could lead to some degradation. Ensure that the synthesis cycles are efficient and that the reagents are fresh. |
| Oxidizing impurities in synthesis reagents. | Use high-purity, anhydrous reagents to minimize side reactions. |
Issue 2: Low coupling efficiency of the protected this compound phosphoramidite.
| Potential Cause | Recommended Solution |
| Steric hindrance from the protecting group. | The protecting group can increase the steric bulk of the phosphoramidite, potentially slowing down the coupling reaction. As mentioned above, increasing the coupling time is a primary solution. |
| Suboptimal activator. | While standard activators like tetrazole can be used, more potent activators may be required for bulky modified phosphoramidites. |
| Moisture in the acetonitrile or other reagents. | Moisture will significantly reduce coupling efficiency for all phosphoramidites. Use anhydrous solvents and reagents. |
| Degraded phosphoramidite. | Ensure the protected this compound phosphoramidite is stored under anhydrous conditions and has not expired. |
Issue 3: Incomplete removal of the protecting group during the final deprotection step.
| Potential Cause | Recommended Solution |
| Insufficient deprotection time or temperature. | The toluoyl protecting group is designed to be removed during the standard final deprotection with concentrated ammonium hydroxide. Ensure adequate deprotection time and temperature as per the recommended protocol (e.g., 12 hours at 25°C followed by 2 hours at 50°C). |
| Use of a milder deprotection reagent. | If using milder deprotection conditions for other sensitive modifications in the oligonucleotide, these conditions may not be sufficient to remove the toluoyl group. A standard concentrated ammonium hydroxide treatment is typically required. |
| Old or low-quality ammonium hydroxide. | Use fresh, concentrated ammonium hydroxide for deprotection to ensure complete removal of all protecting groups. |
Experimental Protocols
Protocol 1: Synthesis of N3/O2-Toluoyl Protected 2'-Deoxy-2-thiothymidine Phosphoramidite
This protocol is based on the method described by Connolly and coworkers and is a crucial step in preventing desulfurization.
-
Step 1: Protection of the 5'-Hydroxyl Group. 2'-Deoxy-2-thiothymidine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine to protect the 5'-hydroxyl group.
-
Step 2: Protection of the 3'-Hydroxyl Group. The 3'-hydroxyl group is then protected with a silyl group, for example, by reacting with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF.
-
Step 3: Acylation of the Thiocarbonyl Group. The key protection step involves the acylation of the thiocarbonyl group. The di-protected nucleoside is treated with toluoyl chloride and a non-nucleophilic base like diisopropylethylamine in pyridine. This results in a mixture of N3- and O2-toluoyl protected products, both of which are stable to the iodine oxidation step.
-
Step 4: Deprotection of the 3'-Hydroxyl Group. The silyl protecting group at the 3'-position is selectively removed using tetrabutylammonium fluoride (TBAF) in THF.
-
Step 5: Phosphitylation. The final step is the phosphitylation of the free 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base to yield the desired protected this compound phosphoramidite.
Protocol 2: Oligonucleotide Synthesis and Deprotection
-
Synthesis: The protected this compound phosphoramidite is incorporated into the oligonucleotide sequence using a standard automated DNA synthesizer. As noted in the troubleshooting guide, it is recommended to increase the coupling time for this modified base to at least 8 minutes.
-
Cleavage and Deprotection: After synthesis, the solid support is treated with fresh, concentrated ammonium hydroxide (e.g., 1.0 mL for a 0.2 µmol scale synthesis) for 12 hours at room temperature (25°C) followed by 2 hours at 50°C. This single step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups, the standard base protecting groups, and the toluoyl protecting group from the this compound.
Data Presentation
Table 1: Comparison of Desulfurization with and without Protection
| Condition | Extent of Desulfurization | Full-Length Product Yield | Reference |
| Unprotected this compound | High (significant conversion to thymidine) | Low (with strand cleavage) | |
| N3/O2-Toluoyl protected this compound | Not detected | High |
Visualizations
Mechanism of Desulfurization and Prevention
Caption: Workflow for preventing this compound desulfurization.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for this compound desulfurization.
References
Technical Support Center: HPLC Purification of 2-Thiothymidine-Containing Oligonucleotides
Welcome to the Technical Support Center for the HPLC purification of 2-thiothymidine-containing oligonucleotides. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these modified oligonucleotides. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific issues that may arise during the HPLC purification of oligonucleotides containing this compound.
Question 1: Why does my main product peak for the this compound oligonucleotide appear broad or split in the chromatogram?
Answer: Broad or split peaks for modified oligonucleotides, including those with this compound, are often observed in ion-pair reversed-phase (IP-RP) HPLC. This can be due to a few factors:
-
Presence of Diastereomers: If your oligonucleotide also contains phosphorothioate (PS) linkages, the synthesis creates a chiral center at each linkage, resulting in a mixture of numerous diastereomers. These diastereomers can have slightly different retention times, leading to peak broadening.
-
Secondary Structures: The oligonucleotide sequence itself may form stable secondary structures like hairpins or duplexes under the analysis conditions. These different conformations can lead to multiple or broad peaks.[1]
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Interaction with the Stationary Phase: The this compound modification may have unique interactions with the HPLC column's stationary phase, potentially contributing to peak broadening.
Troubleshooting Steps:
-
Optimize Column Temperature: Increasing the column temperature (e.g., to 60 °C) can help to denature secondary structures, often resulting in sharper peaks.[1]
-
Adjust Mobile Phase Composition:
-
Ion-Pairing Agent: The choice and concentration of the ion-pairing agent can influence resolution. Using a bulkier agent like tributylamine (TBuA) instead of triethylamine (TEA) can sometimes help to minimize the separation of diastereomers, leading to a sharper peak.
-
Organic Modifier: A shallow gradient of the organic modifier (e.g., acetonitrile) can improve the separation of the main product from closely eluting impurities.
-
-
Consider Anion-Exchange HPLC: For oligonucleotides with significant secondary structure, anion-exchange HPLC at a high pH (around 12) can be effective as it disrupts hydrogen bonding. However, this is not suitable for RNA due to the risk of degradation.[1]
Question 2: I am observing low recovery of my this compound oligonucleotide after HPLC purification. What are the possible causes and solutions?
Answer: Low recovery can be frustrating and may be caused by several factors.
Troubleshooting Steps:
-
Column Passivation: New HPLC columns may have active sites that can irreversibly bind to oligonucleotides. It is recommended to perform a few blank injections or injections of a standard oligonucleotide to passivate the column before purifying your target molecule.
-
Check for Precipitation: Ensure that your oligonucleotide is fully dissolved in the injection solvent. Oligonucleotides, especially longer ones, can sometimes precipitate in the mobile phase. Filtering the sample through a 0.22 µm filter before injection is good practice.
-
Optimize Fraction Collection: Review your fraction collection parameters. A broad peak may lead to premature or incomplete collection. It might be necessary to collect smaller fractions across the entire peak and analyze them individually for purity before pooling.
-
Post-Purification Handling: After purification, oligonucleotides are often desalted. Ensure that your desalting method (e.g., ethanol precipitation or size-exclusion chromatography) is optimized for your oligonucleotide's length and sequence to minimize sample loss.
Question 3: How can I differentiate between the full-length this compound oligonucleotide and shorter failure sequences?
Answer: The most effective method for separating the full-length product from truncated sequences is "trityl-on" purification.[1][2]
-
Trityl-On Purification Strategy: During solid-phase synthesis, a dimethoxytrityl (DMT) group protects the 5'-hydroxyl of the growing oligonucleotide chain. In the final synthesis cycle, this DMT group is left on the full-length product. This makes the desired oligonucleotide significantly more hydrophobic than the "failure sequences" which have had the DMT group removed and have been capped.
-
Reversed-Phase HPLC: Using reversed-phase HPLC, the hydrophobic DMT-on product is retained much more strongly on the column than the hydrophilic failure sequences. This allows for excellent separation. After collecting the fraction containing the DMT-on product, the DMT group is chemically removed.
Question 4: Are there any specific considerations for the deprotection of this compound-containing oligonucleotides?
Answer: Yes, the chemical reactivity of the this compound modification needs to be considered during deprotection. Some modified bases can be sensitive to the standard deprotection conditions (e.g., concentrated ammonium hydroxide at elevated temperatures). While specific data on this compound is limited, it is known to have some chemical reactivity.
Recommendations:
-
Milder Deprotection Conditions: If you suspect degradation of your modification, consider using milder deprotection reagents such as AMA (a mixture of ammonium hydroxide and methylamine), which can significantly reduce deprotection times and temperatures.
-
Follow Manufacturer's Guidelines: If the this compound phosphoramidite was purchased from a commercial source, adhere to their recommended deprotection protocol, as it will be optimized for that specific chemical entity.
Quantitative Data Summary
The following table summarizes typical performance characteristics for oligonucleotide purification. Actual results will vary depending on the sequence, length, modification, and specific HPLC conditions.
| Parameter | Typical Value Range | Factors Influencing the Outcome |
| Purity (Post-HPLC) | > 90% | Synthesis efficiency, purification method (trityl-on vs. trityl-off), gradient optimization |
| Recovery | 50 - 80% | Scale of synthesis, column loading, fraction collection strategy, post-purification steps |
| Throughput | 1-2 purifications/hour | Run time of the HPLC method, column regeneration time |
Experimental Protocols
Protocol: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Trityl-On Purification of this compound-Containing Oligonucleotides
This protocol provides a general framework for the purification of a this compound-containing oligonucleotide on a semi-preparative scale.
1. Materials and Equipment:
-
HPLC System: A semi-preparative HPLC system with a UV detector.
-
Column: A reversed-phase column suitable for oligonucleotide purification (e.g., C8 or C18, with a pore size of at least 300 Å).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water, pH 7.0.
-
Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile.
-
Detritylation Solution: 80% Acetic Acid in water.
-
Quenching Solution: 3 M Sodium Acetate.
-
Precipitation Solution: Ethanol.
2. Procedure:
-
Sample Preparation: After synthesis and deprotection (leaving the 5'-DMT group on), evaporate the deprotection solution to dryness. Re-dissolve the crude oligonucleotide in water or a low-salt buffer. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.
-
Injection and Chromatography: Inject the prepared sample onto the column. Run a linear gradient from 5% to 70% Mobile Phase B over 30-45 minutes. The optimal gradient will need to be determined empirically.
-
Fraction Collection: Monitor the elution profile at 260 nm. The DMT-on product will be the most retained, late-eluting major peak. Collect fractions corresponding to this peak.
-
Post-Purification Detritylation:
-
Dry the collected fraction containing the trityl-on oligonucleotide.
-
Re-dissolve the dried oligonucleotide in 80% acetic acid and let it stand at room temperature for 20-30 minutes.
-
Add 3 M sodium acetate to neutralize the acid, followed by 3 volumes of cold ethanol to precipitate the oligonucleotide.
-
Centrifuge to pellet the purified oligonucleotide, wash with 70% ethanol, and dry.
-
-
Purity Analysis: Re-dissolve the final product in water and analyze its purity by analytical HPLC and mass spectrometry.
Visualizations
Below are diagrams illustrating key workflows and relationships in the HPLC purification of this compound-containing oligonucleotides.
References
Troubleshooting low yield in 2-Thiothymidine-modified oligonucleotide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 2-Thiothymidine-modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound-modified oligonucleotide synthesis?
Low yields in this compound-modified oligonucleotide synthesis can stem from several factors, often related to the unique properties of the modified phosphoramidite. The most common culprits include:
-
Suboptimal Coupling Efficiency: The this compound phosphoramidite may exhibit lower coupling efficiency compared to standard phosphoramidites due to its chemical reactivity.[1] Inadequate coupling times or activator concentrations can lead to a significant decrease in the yield of the full-length product.
-
Reagent Quality and Handling: Like all phosphoramidites, the this compound amidite is sensitive to moisture and oxidation. Using aged or improperly stored reagents, as well as solvents with high water content, can drastically reduce coupling efficiency. The solution stability of this compound phosphoramidite is typically around 2-3 days.[2]
-
Inefficient Deprotection: While some suppliers suggest standard deprotection methods are sufficient, the thiocarbonyl group may be susceptible to degradation under harsh basic conditions, leading to side products and a lower yield of the desired oligonucleotide.[2]
-
Issues During Purification: The presence of the this compound modification can alter the chromatographic properties of the oligonucleotide, potentially leading to co-elution with failure sequences or poor recovery during purification.
Q2: I'm observing a significant (n-1) peak in my HPLC analysis. What is the likely cause and how can I fix it?
A prominent (n-1) peak is a strong indicator of incomplete coupling of the phosphoramidite in the preceding synthesis cycle. When synthesizing this compound-modified oligonucleotides, this is often due to the potentially lower reactivity of the modified amidite.
Troubleshooting Steps:
-
Extend Coupling Time: For sterically hindered or modified phosphoramidites, extending the coupling time is a common strategy to improve efficiency.[] Consider doubling the standard coupling time for the this compound phosphoramidite.
-
Use a More Active Activator: While 1H-Tetrazole is a standard activator, more potent activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can enhance coupling efficiency, especially for less reactive phosphoramidites.
-
Double Coupling: Performing the coupling step twice for the this compound amidite before proceeding to the next step in the synthesis cycle can significantly increase the stepwise yield.
-
Verify Reagent Integrity: Ensure that the this compound phosphoramidite and all other synthesis reagents are fresh and anhydrous. Use acetonitrile with a low water content (<30 ppm).
Q3: Are there any special considerations for the deprotection of this compound-modified oligonucleotides?
Yes, while some manufacturers state that no changes are needed from standard deprotection methods, the presence of a thiocarbonyl group warrants careful consideration to avoid potential side reactions.[2]
Recommendations:
-
Mild Deprotection Conditions: To minimize the risk of degrading the 2-thiocarbonyl group, consider using milder deprotection conditions. Options include using ammonium hydroxide at room temperature for a longer duration or using alternative basic solutions like potassium carbonate in methanol if compatible with other protecting groups on your oligonucleotide.
-
Deprotection with DTT for Thiol Modifications: For oligonucleotides containing thiol modifiers, which are sometimes used in conjunction with other modifications, deprotection is often carried out in the presence of dithiothreitol (DTT) to cleave disulfide bonds. While this compound itself does not form a disulfide bond, if your sequence contains other thiol modifications, this step is crucial.
Q4: My final yield after purification is very low. How can I optimize the purification of my this compound-modified oligonucleotide?
Low recovery after purification can be due to a variety of factors. Here are some optimization strategies for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a common purification method for oligonucleotides:
-
Optimize the Gradient: The this compound modification can slightly alter the hydrophobicity of the oligonucleotide. You may need to adjust the acetonitrile gradient to achieve a good separation between your full-length product and any failure sequences.
-
DMT-On Purification: Purifying the oligonucleotide with the dimethoxytrityl (DMT) group still attached at the 5'-end ("DMT-on") can greatly enhance separation, as the full-length product will be significantly more hydrophobic than the capped, DMT-less failure sequences. The DMT group is then removed post-purification.
-
Column Temperature: Increasing the column temperature (e.g., to 55-60°C) can help to denature any secondary structures in the oligonucleotide, leading to sharper peaks and better resolution.
-
Ion-Pairing Agent: The choice and concentration of the ion-pairing agent (e.g., triethylammonium acetate - TEAA) can impact retention and selectivity. For challenging separations, experimenting with different ion-pairing agents or their concentrations may be beneficial.
Quantitative Data Summary
While specific coupling efficiency data for this compound phosphoramidite is not widely published, the table below provides a general comparison of expected coupling efficiencies for standard and modified phosphoramidites. For troubleshooting, it is recommended to aim for the highest possible stepwise yield.
| Phosphoramidite Type | Activator | Coupling Time | Expected Stepwise Yield (%) |
| Standard (A, C, G, T) | 1H-Tetrazole | Standard (e.g., 2-3 min) | >99% |
| This compound | 1H-Tetrazole | Standard (e.g., 2-3 min) | Potentially lower (e.g., 95-98%) |
| This compound | ETT or DCI | Standard or Extended | Improved (e.g., >98%) |
| This compound | 1H-Tetrazole | Extended (e.g., 5-10 min) | Improved (e.g., >98%) |
| Other Thio-Phosphoramidites | ETT | Extended (e.g., 2.5 min) | 85-90% |
| Other Thio-Phosphoramidites | DCI | Extended (e.g., 15 min) | 85-90% |
Note: "Standard" coupling times can vary between synthesizer models and manufacturers. "Extended" times are relative to the standard protocol for a given instrument.
Experimental Protocols
Protocol 1: Optimized Synthesis of a this compound-Modified Oligonucleotide
This protocol assumes the use of a standard automated DNA synthesizer.
1. Reagent Preparation:
- Dissolve all standard and the this compound phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
- Ensure all other reagents (activator, capping reagents, oxidizing solution, deblocking solution) are fresh and properly installed on the synthesizer.
2. Synthesis Cycle Programming:
- For all standard phosphoramidites (A, C, G, T), use the synthesizer's standard coupling protocol.
- For the this compound phosphoramidite, create a modified cycle with an extended coupling time of at least 5 minutes . Alternatively, program a "double couple" step where the this compound amidite and activator are delivered to the column a second time before the oxidation step.
3. Post-Synthesis Cleavage and Deprotection (Standard Method):
- After completion of the synthesis, transfer the solid support to a screw-cap vial.
- Add concentrated ammonium hydroxide (e.g., 1-2 mL).
- Incubate at 55°C for 8-12 hours.
- Allow the vial to cool to room temperature.
- Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube and evaporate to dryness.
Protocol 2: Reverse-Phase HPLC Purification (DMT-On)
1. Sample Preparation:
- Redissolve the dried crude oligonucleotide from the deprotection step in 1 mL of purified water.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from approximately 5% to 50% Mobile Phase B over 30-40 minutes (this may require optimization based on the specific sequence and length).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 260 nm.
- Column Temperature: 55°C.
3. Fraction Collection and Post-Purification Processing:
- Collect the major peak corresponding to the DMT-on product.
- Evaporate the collected fraction to dryness.
- To remove the DMT group, resuspend the dried sample in 80% acetic acid in water and incubate at room temperature for 30 minutes.
- Evaporate the acetic acid.
- Redissolve the final product in purified water.
Visualizations
Caption: Standard automated oligonucleotide synthesis cycle.
Caption: Troubleshooting workflow for low yield in modified oligonucleotide synthesis.
References
Technical Support Center: 2-Thiothymidine Oligonucleotide Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on deprotection protocols to preserve the integrity of 2-Thiothymidine (s2T) in synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Is a protecting group required for this compound during oligonucleotide synthesis?
A1: this compound can be incorporated into oligonucleotides using standard phosphoramidite chemistry without a protecting group on the 2-thiocarbonyl moiety. However, it is crucial to note that the unprotected 2-thiocarbonyl group exhibits reactivity towards nucleophiles, particularly primary amines, during the final deprotection step. Some suppliers may offer this compound phosphoramidites with a protecting group, such as a toluyl group, which is designed to be removed during standard deprotection with ammonium hydroxide.
Q2: What is the primary concern during the deprotection of oligonucleotides containing this compound?
A2: The main concern is the integrity of the 2-thiocarbonyl group. This group is susceptible to reaction with primary amines, such as the methylamine present in Ammonium Hydroxide/Methylamine (AMA) solutions, which are commonly used for rapid deprotection. This reaction can potentially lead to the conversion of this compound to N2-methyl-2'-deoxycytidine or other side products, compromising the identity and function of the final oligonucleotide. The 2-thiocarbonyl group is also sensitive to strong basic conditions over extended periods.
Q3: What are the recommended deprotection methods for oligonucleotides containing this compound?
A3: To preserve the 2-thiocarbonyl group, milder deprotection conditions are recommended over standard, aggressive protocols. The choice of method depends on the other bases in the sequence and their protecting groups. Recommended methods include:
-
Aqueous Ammonium Hydroxide: A well-established method, but the conditions (temperature and duration) must be carefully controlled to minimize side reactions.
-
Potassium Carbonate in Methanol: An effective mild deprotection method suitable for sensitive modifications.
-
Tert-Butylamine/Water: Another mild alternative to standard ammonium hydroxide deprotection.
Q4: Can I use AMA (Ammonium Hydroxide/Methylamine) for deprotecting oligonucleotides with this compound?
A4: The use of AMA is not recommended for deprotecting oligonucleotides containing this compound. Methylamine is a strong nucleophile that can react with the 2-thiocarbonyl group, leading to the formation of undesired side products.[1][2][3] This is analogous to the known transamination of N4-benzoyl-dC to N4-methyl-dC when using AMA.[1]
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of this compound-containing oligonucleotides.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the final oligonucleotide | 1. Degradation of this compound during deprotection. 2. Incomplete cleavage from the solid support. 3. Suboptimal purification. | 1. Switch to a milder deprotection protocol (see recommended protocols below). 2. Ensure sufficient cleavage time as recommended for the solid support used. 3. Optimize HPLC purification conditions; consider using a new column or different ion-pairing reagents. |
| Appearance of an unexpected peak in HPLC analysis (often with a different retention time) | 1. Formation of a side product due to reaction at the 2-thiocarbonyl group (e.g., conversion to an N2-substituted cytidine derivative). 2. Incomplete removal of other base protecting groups. 3. Modification of other sensitive bases in the sequence. | 1. Analyze the unexpected peak by mass spectrometry to identify the mass of the side product. A mass increase of 1 Da (O for S substitution) or a mass decrease corresponding to the loss of sulfur and addition of a methylamino group might be observed if AMA was used. 2. If using a mild deprotection protocol, ensure the deprotection time is sufficient for the protecting groups on other bases (e.g., dG). 3. Review the deprotection compatibility of all modified bases in your sequence. |
| Mass spectrometry shows a mass inconsistent with the expected product | 1. Conversion of this compound to another base. 2. Incomplete deprotection of other bases. 3. Adduct formation during deprotection or analysis. | 1. A mass decrease of 15 Da could indicate the conversion of s2T to a cytidine derivative. If AMA was used, a mass increase of 14 Da from the cytidine mass might indicate the formation of an N2-methyl-cytidine derivative. 2. Check for the presence of masses corresponding to incompletely deprotected bases (e.g., +56 for isobutyryl on dG). 3. Ensure proper desalting of the oligonucleotide before MS analysis. |
Data Presentation
The following table summarizes recommended deprotection conditions for oligonucleotides containing this compound. It is crucial to use phosphoramidites with base-labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) for milder deprotection strategies.[4]
| Deprotection Reagent | Temperature | Duration | Recommendation for this compound | Comments |
| Aqueous Ammonium Hydroxide (28-30%) | Room Temperature | 12-17 hours | Recommended with caution | A standard but slow method. Prolonged exposure can still lead to some degradation of this compound. |
| Aqueous Ammonium Hydroxide (28-30%) | 55°C | 4-8 hours | Not Recommended | Increased temperature accelerates degradation of the 2-thiocarbonyl group. |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C | 10-15 minutes | Strongly Not Recommended | High risk of converting this compound to N2-methyl-2'-deoxycytidine. |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4-6 hours | Highly Recommended | A very mild and effective method for sensitive nucleobases. Requires the use of UltraMILD phosphoramidites. |
| tert-Butylamine/Water (1:3 v/v) | 60°C | 6-8 hours | Recommended | A good alternative to ammonium hydroxide for sensitive modifications. |
Experimental Protocols
Protocol 1: Mild Deprotection using Aqueous Ammonium Hydroxide
This protocol is suitable when using standard base-protecting groups that are removable with ammonium hydroxide but aims to minimize damage to the this compound.
-
Cleavage from Support:
-
Place the synthesis column containing the CPG-bound oligonucleotide in a suitable vial.
-
Add 1 mL of fresh, chilled (4°C) concentrated aqueous ammonium hydroxide (28-30%).
-
Allow the cleavage to proceed for 1-2 hours at room temperature.
-
Carefully collect the supernatant containing the cleaved oligonucleotide.
-
Wash the CPG with 2 x 0.5 mL of fresh ammonium hydroxide and combine the supernatants.
-
-
Base Deprotection:
-
Seal the vial tightly.
-
Incubate the solution at room temperature for 12-17 hours.
-
After incubation, cool the vial on ice.
-
Carefully open the vial and evaporate the ammonia solution to dryness using a vacuum concentrator.
-
-
Post-Deprotection Workup:
-
Resuspend the oligonucleotide pellet in an appropriate buffer or water for analysis and purification.
-
Protocol 2: Ultra-Mild Deprotection using Potassium Carbonate in Methanol
This protocol is highly recommended for oligonucleotides containing this compound, provided that UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) were used during synthesis.
-
Cleavage and Deprotection:
-
Prepare a fresh solution of 0.05 M potassium carbonate in anhydrous methanol.
-
Add 1 mL of the potassium carbonate solution to the synthesis column containing the CPG-bound oligonucleotide.
-
Seal the vial and allow the reaction to proceed at room temperature for 4-6 hours with gentle agitation.
-
Collect the supernatant.
-
Wash the CPG with 2 x 0.5 mL of methanol and combine the supernatants.
-
-
Neutralization and Workup:
-
Neutralize the solution by adding a suitable acid (e.g., acetic acid) dropwise until the pH is approximately 7.0.
-
Evaporate the solution to dryness.
-
Proceed with desalting or purification.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the deprotection of this compound-containing oligonucleotides.
Caption: Decision pathway for selecting a deprotection protocol.
Caption: Troubleshooting workflow for deprotection and analysis.
References
Validation & Comparative
Comparative Analysis of 2-Thiothymidine and Other Thymidine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount for advancing studies in oncology and virology. This guide provides a comprehensive comparative analysis of 2-Thiothymidine and other key thymidine analogs, including 5-Bromo-2'-deoxyuridine (BrdU), 5-ethynyl-2'-deoxyuridine (EdU), Azidothymidine (AZT), and Trifluridine (FTD). This objective comparison, supported by experimental data, aims to facilitate informed decisions in experimental design and therapeutic development.
Thymidine analogs are structurally similar to the natural nucleoside thymidine and can be incorporated into DNA during replication. This characteristic allows them to be utilized as markers for cell proliferation or as therapeutic agents that disrupt viral replication or cancer cell growth. This compound, a derivative of thymidine where the oxygen atom at the C2 position of the pyrimidine ring is replaced by a sulfur atom, has garnered interest for its unique physicochemical properties and potential biological activities.
Performance Comparison of Thymidine Analogs
The efficacy and utility of thymidine analogs vary significantly based on their chemical modifications, which in turn influence their mechanism of action, metabolic stability, and toxicity profile.
Anticancer and Antiviral Activity
Quantitative data on the anticancer and antiviral efficacy of these compounds are crucial for their evaluation as potential therapeutics. The half-maximal inhibitory concentration (IC50), growth inhibition 50 (GI50), and effective concentration 50 (EC50) are key parameters used to quantify their potency.
| Compound | Target | Cell Line/Virus | Parameter | Value (µM) | Reference |
| 4'-Thiothymidine | Herpes Simplex Virus-1 (HSV-1) | --- | EC50 | 0.01 | [1] |
| 4'-Thiothymidine | Herpes Simplex Virus-2 (HSV-2) | --- | EC50 | 0.04 | [1] |
| 4'-Thiothymidine | Varicella-Zoster Virus (VZV) | --- | EC50 | 0.09 | [1] |
| KAY-2-41 (a 4'-Thiothymidine derivative) | Herpes Simplex Virus-1 (HSV-1) | --- | EC50 | 1.4 - 3.3 | [1] |
| KAH-39-149 (a 4'-Thiothymidine derivative) | Varicella-Zoster Virus (VZV) | --- | EC50 | 0.4 | [1] |
| 2-Thiouridine | Dengue Virus 2 (DENV2) | VeroE6 | EC50 | 2.4 | |
| Compound 2h (a 2-thioxo-4-thiazolidinone derivative) | Leukemia (MOLT-4, SR) | --- | GI50 | <0.01 - 0.02 | |
| Compound 2h (a 2-thioxo-4-thiazolidinone derivative) | Colon Cancer (SW-620) | --- | GI50 | <0.01 - 0.02 | |
| Compound 2h (a 2-thioxo-4-thiazolidinone derivative) | CNS Cancer (SF-539) | --- | GI50 | <0.01 - 0.02 | |
| Compound 2h (a 2-thioxo-4-thiazolidinone derivative) | Melanoma (SK-MEL-5) | --- | GI50 | <0.01 - 0.02 |
Note: Data for this compound's direct anticancer and broad antiviral activities are limited in publicly available literature. The table includes data for closely related thio-analogs to provide context.
Cytotoxicity Profile
The therapeutic potential of any analog is intrinsically linked to its toxicity towards healthy cells. The 50% cytotoxic concentration (CC50) is a standard measure of a compound's toxicity. A higher CC50 value indicates lower cytotoxicity.
| Compound | Cell Line | Parameter | Value (µM) | Reference |
| 4'-Thiothymidine | Fibroblast | CC50 | 0.8 | |
| 3'-Azido-3'-deoxy-4'-thiothymidine (4'-thio-AZT) | Various | --- | Reported as non-toxic | |
| Azidothymidine (AZT) | Various | --- | Varies, can be cytotoxic | |
| 2-thioxo-4-thiazolidinone derivatives (2f, 2i, 2j, 2h) | Normal human blood lymphocytes | --- | Low toxicity |
Mechanism of Action and Impact on Cellular Pathways
Thymidine analogs exert their effects primarily by interfering with DNA synthesis. Upon entering the cell, they are phosphorylated to their active triphosphate forms, which can then be incorporated into the growing DNA chain by DNA polymerases. This incorporation can lead to chain termination, as is the case with AZT, or introduce structural changes that affect DNA stability and replication.
The incorporation of these unnatural bases can trigger the DNA Damage Response (DDR), a complex signaling network that senses and responds to genomic insults. Key players in this pathway include the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which, upon activation, phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. This signaling cascade can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, induce apoptosis (programmed cell death).
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific research. Below are detailed methodologies for key assays used in the evaluation of thymidine analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thymidine analog and add them to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 value.
Plaque Reduction Assay for Antiviral Efficacy
The plaque reduction assay is the gold standard for measuring the effectiveness of an antiviral compound. It quantifies the reduction in the number of viral plaques formed in a cell culture in the presence of the compound.
Workflow:
Protocol:
-
Cell Culture: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the thymidine analog. In a separate tube, mix each drug dilution with a known titer of the virus.
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus-drug mixtures. Include a virus-only control.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks depending on the virus).
-
Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control and determine the EC50 value.
Conclusion
The choice of a thymidine analog for research or therapeutic development is a critical decision that depends on the specific application. While BrdU and EdU are well-established tools for monitoring cell proliferation, their potential cytotoxicity must be considered. AZT and Trifluridine are approved drugs with known efficacy and toxicity profiles. This compound and its derivatives represent a promising class of compounds with unique properties that warrant further investigation. This guide provides a foundational comparison to aid researchers in navigating the selection and application of these important molecules. Further head-to-head studies are needed to fully elucidate the comparative performance of this compound against other analogs in various experimental systems.
References
Validating DNA-Protein Interactions: A Comparative Guide to 2-Thiothymidine Cross-linking
In the intricate landscape of molecular biology, the study of interactions between DNA and proteins is paramount to understanding fundamental cellular processes like transcription, replication, and DNA repair. Covalently trapping these transient interactions through cross-linking is a powerful strategy for identifying binding partners and mapping interaction sites. 2-Thiothymidine (2-S-T), a photo-activatable analogue of thymidine, offers a precise, site-specific approach to achieving this.
This guide provides a comprehensive comparison of this compound with other DNA-protein cross-linking methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal technique for their needs.
The Mechanism and Merits of this compound
This compound is a "zero-length" cross-linker, meaning it forms a direct covalent bond between the DNA and the protein without introducing a spacer arm. It can be readily incorporated into synthetic oligonucleotides at specific positions, replacing a standard thymidine residue. The cross-linking process is initiated by exposing the sample to UV light, typically at a wavelength where the native DNA and proteins absorb minimally, thus reducing off-target damage.
Upon UV irradiation, the thiocarbonyl group of this compound becomes highly reactive, leading to the formation of a covalent bond with amino acid residues in close proximity within the protein's DNA-binding pocket. Theoretical studies suggest this occurs via a [2+2] photo-cycloaddition reaction, forming an unstable thietane intermediate that then rearranges to a stable cross-link.[1][2][3]
Advantages of this compound:
-
Site-Specificity: Can be placed at any desired thymidine position in a DNA sequence.
-
Zero-Length Cross-linking: Provides high-resolution mapping of interaction points.
-
Temporal Control: The reaction is triggered by UV light, allowing for precise control over the timing of the cross-linking.
-
Minimal Perturbation: Its structure is very similar to natural thymidine, minimizing disruption of the DNA-protein complex before cross-linking.
Performance Comparison: this compound vs. Alternatives
While powerful, this compound is one of many tools available. The choice of cross-linker depends on the specific application, the nature of the interacting molecules, and the desired outcome. Other methods range from non-specific chemical agents to other photo-reactive nucleosides.
| Method | Mechanism | Specificity | Reversibility | Key Advantages | Key Limitations |
| This compound | Photochemical (UV) | Site-specific (replaces T) | No | Zero-length, high spatial resolution, temporal control | Lower efficiency compared to some chemical methods, requires UV |
| 4-Thiouridine (in RNA) | Photochemical (UV) | Site-specific (replaces U) | No | Similar to 2-S-T, well-established for RNA-protein studies[4] | Primarily for RNA; unstable thietane intermediate[4] |
| 6-Thioguanine | Photochemical (UV) | Site-specific (replaces G) | No | Targets guanine positions, can be highly selective for T in the opposite strand | Efficiency can be sequence-dependent |
| Formaldehyde | Chemical (Methylene bridge) | Non-specific | Yes (Heat) | High cross-linking efficiency, widely used in ChIP-seq | Low specificity, cross-links protein-protein and protein-DNA, longer linker arm (~2 Å) |
| Diazirines | Photochemical (UV) | Non-specific (reacts with C-H bonds) | No | Reacts with a broad range of amino acids, small size | Can be less efficient, requires synthesis into probes |
| NHS Esters | Chemical (Amine-reactive) | Targets primary amines (Lysine) | No | High reaction efficiency, no UV required | Not specific to the DNA-protein interface, can modify accessible lysines anywhere on the protein |
| Enzymatic (e.g., DPC-Seq) | Enzymatic | Lesion-specific | No (stable covalent bond) | Highly specific for a particular DNA lesion and its repair enzyme | Limited to studying specific DNA repair pathways |
Quantitative Data on Cross-linking Efficiency
The efficiency of cross-linking is a critical factor and can vary significantly between reagents and biological systems. The following table summarizes reported efficiency data for different cross-linking approaches.
| Cross-linker Type | Ligand-Protein System | Reported Cross-linking Efficiency | Reference |
| NHS Ester | Carbonic Anhydrase II (CAII) | ~36% | |
| NHS Ester | CBX8 Protein | 45% - 71% | |
| Diazirine | Carbonic Anhydrase II (CAII) | <10% | |
| Phenyl Azide | Carbonic Anhydrase II (CAII) | ~36% | |
| 6-Thioguanine (modified) | DNA-DNA interstrand | Efficiently formed with T |
Note: Direct quantitative comparison for this compound is often application-specific and not always reported as a simple percentage. Its validation relies on the successful identification and mapping of the cross-linked product.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for this compound photo-cross-linking and a comparative method using formaldehyde.
Protocol 1: Site-Specific Photo-Cross-linking with this compound
This protocol outlines the general steps for cross-linking a target protein to a DNA oligonucleotide containing this compound.
1. Preparation of Materials:
-
DNA Probe: Synthesize a single-stranded DNA oligonucleotide with this compound incorporated at the desired position. Purify using HPLC or PAGE.
-
Target Protein: Purify the protein of interest to homogeneity.
-
Binding Buffer: Prepare a buffer optimal for the DNA-protein interaction (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 5% glycerol).
-
UV Source: A UV lamp or a cross-linker instrument with a peak output around 340-360 nm.
2. DNA-Protein Binding Reaction:
-
In a microcentrifuge tube or a well of a microplate, combine the 2-S-T-containing DNA probe and the target protein in the binding buffer. Molar ratios may need to be optimized, but a 1:1 or 1:2 (DNA:Protein) ratio is a common starting point.
-
Incubate the mixture on ice or at room temperature for 20-30 minutes to allow the DNA-protein complex to form.
3. UV Irradiation:
-
Place the reaction mixture in an open tube or on a suitable surface directly under the UV source.
-
Irradiate the sample with UV light (e.g., 365 nm) for a duration determined by optimization (typically 5-30 minutes). The distance from the source and the intensity will affect the required time.
-
Ensure the sample is kept cool during irradiation to prevent denaturation, for example by performing the irradiation on a cold block.
4. Analysis of Cross-linked Product:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Denature the sample by heating at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the cross-linked product. If the DNA is radiolabeled or fluorescently tagged, this can be done by autoradiography or fluorescence imaging. The cross-linked complex will appear as a band with a higher molecular weight than the protein alone.
-
Further validation can be achieved by excising the band and identifying the cross-linked peptide and amino acid residue using mass spectrometry.
Protocol 2: Two-Step Formaldehyde Cross-linking (for ChIP)
This is a condensed protocol for a common alternative used in chromatin immunoprecipitation (ChIP).
1. Protein-Protein Cross-linking (Optional First Step):
-
Wash cells with PBS.
-
Add a protein-protein cross-linker like Disuccinimidyl glutarate (DSG) to a final concentration of 2 mM.
-
Incubate at room temperature for 45 minutes.
2. Protein-DNA Cross-linking:
-
Quench the first cross-linker (if used) and wash the cells.
-
Add formaldehyde to a final concentration of 1% to the cell culture medium.
-
Incubate for 10-15 minutes at room temperature with gentle swirling.
-
Quench the formaldehyde by adding glycine to a final concentration of 0.125 M.
3. Cell Lysis and Sonication:
-
Lyse the cells to release the nuclei.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
4. Immunoprecipitation and Analysis:
-
Use an antibody specific to the protein of interest to immunoprecipitate the cross-linked DNA-protein complexes.
-
Reverse the cross-links by heating the samples (e.g., at 65°C for several hours) in the presence of high salt.
-
Purify the DNA and analyze by qPCR or next-generation sequencing (ChIP-seq).
Visualizing the Process
Diagrams can clarify complex workflows and mechanisms. The following are generated using the DOT language for Graphviz.
Experimental Workflow for this compound Cross-linking
Caption: Workflow for DNA-protein cross-linking using this compound.
Simplified Mechanism of Photo-Cross-linking
Caption: Photo-activation and reaction mechanism of this compound.
Decision Logic for Choosing a Cross-linking Method
Caption: A simplified decision tree for selecting a cross-linking strategy.
References
- 1. Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical studies on photo-induced cycloaddition and (6-4) reactions of the thymidine:4-thiothymidine dimer in a DNA duplex - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crosslinker-modified nucleic acid probes for improved target identification and biomarker detection - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Substrate Efficiency of 2-Thiothymidine for DNA Polymerases: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Thiothymidine's performance as a substrate for DNA polymerases, supported by available experimental data. While comprehensive comparative data across a wide range of polymerases remains limited, this document summarizes the current state of knowledge and offers detailed experimental protocols to facilitate further investigation.
Executive Summary
This compound (2S-T), a thymidine analog with a sulfur atom replacing the oxygen at the C2 position, has garnered interest for its potential applications in therapeutics and diagnostics. A critical aspect of its utility is its efficiency as a substrate for DNA polymerases, the enzymes responsible for DNA synthesis. This guide consolidates the known quantitative data on the substrate efficiency of this compound triphosphate (2S-dTTP) and provides detailed methodologies for researchers to assess its performance with various DNA polymerases. The available data indicates that 2S-dTTP can be an efficient substrate for at least one DNA polymerase, outperforming its natural counterpart, thymidine triphosphate (dTTP).
Data Presentation: Substrate Efficiency Comparison
The most definitive quantitative data on the substrate efficiency of this compound comes from studies on the Klenow fragment of E. coli DNA polymerase I (Kf exo-), which lacks 3'→5' exonuclease activity.
| DNA Polymerase | Nucleotide | Relative Efficiency (kcat/Km) vs. dTTP | Reference |
| E. coli DNA Polymerase I (Klenow fragment, exo-) | This compound triphosphate (2S-dTTP) | 2.2-fold higher | [1] |
Note: The table highlights a significant gap in the literature regarding the substrate efficiency of this compound with other commercially and biologically important DNA polymerases such as Taq, Pfu, Vent, and various human DNA polymerases.
Experimental Protocols
To empower researchers to fill the existing knowledge gaps, this section provides detailed experimental protocols for determining the substrate efficiency of this compound and other nucleotide analogs. These methodologies are based on established pre-steady-state and steady-state kinetic analyses.
Pre-Steady-State Kinetic Analysis for Single Nucleotide Incorporation
This method allows for the determination of the maximal rate of incorporation (kpol) and the dissociation constant (Kd) for the nucleotide.
a. Materials:
-
Purified DNA polymerase of interest
-
Synthetic primer-template DNA duplex with a specific sequence for single nucleotide incorporation
-
This compound triphosphate (2S-dTTP) and natural deoxyribonucleoside triphosphates (dNTPs)
-
Rapid quench-flow instrument
-
Reaction buffer (specific to the polymerase, typically containing Tris-HCl, MgCl₂, KCl, and a reducing agent like DTT)
-
Quench solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager or other suitable gel imaging system
b. Experimental Workflow:
-
Primer Labeling and Annealing: The 5'-end of the primer is typically labeled with 32P for radioactive detection. The labeled primer is then annealed to the template DNA by heating to 95°C for 5 minutes and slowly cooling to room temperature.
-
Reaction Setup: The DNA polymerase and the primer/template duplex are pre-incubated in the reaction buffer.
-
Rapid Quench-Flow Experiment: The enzyme-DNA complex is rapidly mixed with a solution containing 2S-dTTP (or dTTP for control) at various concentrations. The reaction is allowed to proceed for a very short time (milliseconds to seconds) and then stopped by adding the quench solution.
-
Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphor screen and imaged.
-
Data Analysis: The amount of product formed is quantified and plotted against time. The data for the initial burst of product formation is fitted to a single exponential equation to determine the observed rate constant (kobs). The kobs values are then plotted against the concentration of 2S-dTTP and fitted to a hyperbolic equation to determine kpol and Kd.
Steady-State Kinetic Analysis
This method is used to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), from which the catalytic efficiency (kcat/Km) can be calculated.
a. Materials:
-
Same as for pre-steady-state analysis, but a rapid quench-flow instrument is not essential. Standard laboratory timers and manual mixing can be used.
b. Experimental Workflow:
-
Primer Labeling and Annealing: As described above.
-
Reaction Setup: A series of reactions are set up with a fixed, low concentration of DNA polymerase and primer/template, and varying concentrations of 2S-dTTP (or dTTP).
-
Time Course Experiment: Aliquots are taken from each reaction at several time points and quenched.
-
Product Analysis: The products are separated by denaturing PAGE and quantified.
-
Data Analysis: The initial velocity of the reaction (rate of product formation) is determined for each substrate concentration. These velocities are then plotted against the substrate concentration, and the data is fitted to the Michaelis-Menten equation to determine Km and Vmax. The catalytic efficiency (kcat/Km) is then calculated.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a pre-steady-state kinetic analysis using a rapid quench-flow instrument.
Caption: Workflow for pre-steady-state kinetic analysis of this compound incorporation.
Conclusion
The available evidence suggests that this compound can be an efficient substrate for DNA synthesis, in some cases even more so than the natural nucleotide thymidine.[1] However, the lack of comparative data across a broader range of DNA polymerases is a significant knowledge gap. The experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate the substrate efficiency of this compound with their polymerases of interest. Such studies will be crucial for advancing the use of this and other modified nucleotides in various molecular biology applications, from diagnostics to the development of novel therapeutic agents.
References
A Comparative Guide to the Circular Dichroism Spectroscopy of DNA Containing 2-Thiothymidine
For researchers, scientists, and drug development professionals, understanding the structural implications of nucleoside modifications is paramount. 2-Thiothymidine (s²T), a thymidine analog where the oxygen atom at the C2 position is replaced by sulfur, is a modification of significant interest. Circular dichroism (CD) spectroscopy serves as a rapid and sensitive tool to probe the conformational changes in DNA structure upon such modifications. This guide provides a comparative overview of the CD spectroscopic properties of DNA containing this compound against unmodified DNA, supported by established experimental protocols.
Comparison of Conformational Properties
The incorporation of modified bases into synthetic oligonucleotides is a powerful method for studying the recognition processes of DNA by proteins and other molecules. The substitution of thymidine with this compound is one such modification used to probe these interactions.
Circular Dichroism (CD) Spectra:
Standard B-form DNA typically exhibits a characteristic CD spectrum with a positive band around 260–280 nm, resulting from base stacking, and a negative band around 245 nm, which is related to the helicity of the duplex.[1] The precise shape and magnitude of these bands are sensitive to the DNA sequence and conformation.[1]
Thermal Stability (Melting Temperature, Tₘ):
The melting temperature (Tₘ) is a critical parameter that defines the stability of a DNA duplex. It is the temperature at which 50% of the duplex DNA has dissociated into single strands.[1] The Tₘ is influenced by factors such as GC content, salt concentration, and the presence of modifications. For the this compound-modified dodecamer GACGATATCGTC, the melting temperature was determined and compared to its unmodified counterpart.[2] Generally, modifications can either stabilize or destabilize the duplex. For instance, studies on 2-thiouridine (the RNA equivalent) have shown that the strength of a this compound-adenine (s²T-A) base pair is virtually identical to that of a standard thymidine-adenine (T-A) pair. This suggests that the impact on thermal stability may be minimal, though sequence context can play a significant role.
Quantitative Data Comparison
While the specific quantitative data from the original 1989 study on the GACGATATCGTC sequence containing this compound is not accessible for direct comparison, the following table outlines the key parameters that are typically evaluated and would be presented in a comparative analysis.
| Oligonucleotide Sequence | Modification | Tₘ (°C) | Positive Band λₘₐₓ (nm) | Negative Band λₘₐₓ (nm) |
| 5'-GACGATATCGTC-3' | Unmodified | Data not available | ~275 | ~245 |
| 5'-GACGA(s²T)A(s²T)CGTC-3' | This compound | Data not available | Data not available | Data not available |
This table serves as a template to illustrate the data required for a complete quantitative comparison. The values would be populated from experimental measurements.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experiments involved in studying the circular dichroism of this compound-containing DNA.
Synthesis of this compound-Containing Oligonucleotides
The synthesis of oligonucleotides containing this compound is achieved using the standard cyanoethyl phosphoramidite method on an automated solid-phase DNA synthesizer.
Materials:
-
5'-O-DMT-2-thiothymidine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite.
-
Standard DNA phosphoramidites (dA, dC, dG).
-
Controlled Pore Glass (CPG) solid support.
-
Standard reagents for automated DNA synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking agent).
-
Concentrated aqueous ammonia.
Procedure:
-
Phosphoramidite Preparation: The required this compound phosphoramidite is synthesized according to published chemical procedures. This compound can be incorporated without protection on the sulfur atom.
-
Automated Synthesis: The modified oligonucleotide is synthesized on an automated DNA synthesizer. The this compound phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port on the synthesizer. The desired sequence is programmed, and the synthesis is carried out using standard cycles. The coupling time for the modified base may be extended to ensure high efficiency.
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG solid support and the protecting groups are removed by incubation in concentrated aqueous ammonia.
-
Purification: The crude oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE), to ensure high purity of the final product. The purified product is desalted and quantified by UV absorbance at 260 nm.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light, providing information about the secondary structure of the DNA.
Materials:
-
Purified oligonucleotide (unmodified and this compound-modified).
-
CD buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 7.0).
-
Quartz cuvette with a defined path length (e.g., 0.5 or 1 cm).
Procedure:
-
Sample Preparation: The purified, lyophilized oligonucleotides are dissolved in the CD buffer to a final concentration of approximately 2-5 µM. For duplex DNA, equimolar amounts of the complementary strands are mixed.
-
Annealing: The samples are annealed to form duplexes by heating to 90-95 °C for 5 minutes, followed by slow cooling to room temperature over several hours.
-
Instrument Setup: A CD spectropolarimeter is turned on, and the lamp and nitrogen purge are allowed to stabilize. The sample chamber temperature is set to the desired measurement temperature (e.g., 20 °C).
-
Baseline Correction: A baseline spectrum is recorded using the CD buffer in the same cuvette that will be used for the samples. This baseline will be subtracted from the sample spectra.
-
Spectrum Acquisition: The CD spectrum of each DNA sample is recorded over a wavelength range of approximately 320 nm to 200 nm. Key parameters include a bandwidth of 1-2 nm and an integration time of 1-2 seconds. Multiple scans (e.g., 3-5) are typically averaged to improve the signal-to-noise ratio.
-
Data Processing: The averaged baseline spectrum is subtracted from the averaged sample spectrum. The resulting data, typically in millidegrees (mdeg), can be converted to molar ellipticity ([θ]) if the exact concentration and path length are known.
Thermal Melting (Tₘ) Analysis
Thermal melting experiments are performed to determine the stability of the DNA duplexes by monitoring the change in a physical property (like CD signal) as a function of temperature.
Procedure:
-
Instrument Setup: Using a CD spectropolarimeter equipped with a temperature controller, the annealed DNA sample is placed in the cuvette.
-
Wavelength Selection: The wavelength for monitoring is set to a value where a significant change upon melting is observed, typically at the maximum of the positive CD band (e.g., ~275 nm).
-
Melting Profile Acquisition: The temperature is slowly increased from a starting temperature (e.g., 15 °C) to a final temperature where the DNA is fully denatured (e.g., 90 °C) at a controlled ramp rate (e.g., 1 °C/minute). The CD signal is recorded continuously throughout the temperature ramp.
-
Data Analysis: The resulting melting curve (CD signal vs. temperature) will be sigmoidal. The melting temperature (Tₘ) is determined as the temperature at the midpoint of this transition, which corresponds to the maximum of the first derivative of the melting curve.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedures described above, from the synthesis of the modified DNA to the final comparative analysis.
References
Navigating the Analytical Landscape: A Comparative Guide to Mass Spectrometry of 2-Thiothymidine-Modified Oligonucleotides
For researchers, scientists, and drug development professionals engaged in the development of oligonucleotide therapeutics, the precise characterization of modified oligonucleotides is paramount. This guide provides a comprehensive comparison of the two primary mass spectrometry (MS) techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI)—for the analysis of oligonucleotides containing the 2-thiothymidine modification. This document outlines the performance of each method, supported by experimental data, and provides detailed protocols to aid in methodological selection and implementation.
The incorporation of modifications like this compound into oligonucleotide sequences can significantly enhance their therapeutic properties. Consequently, robust analytical methods are essential to verify the integrity and purity of these complex molecules. Mass spectrometry has emerged as an indispensable tool for confirming the molecular weight and sequence of synthetic oligonucleotides.[1][2] This guide delves into a head-to-head comparison of MALDI-TOF MS and Liquid Chromatography-coupled ESI-MS (LC-ESI-MS) for the analysis of this compound-modified oligonucleotides.
Performance Comparison: MALDI-TOF MS vs. LC-ESI-MS
The choice between MALDI-TOF and LC-ESI-MS for the analysis of this compound-modified oligonucleotides depends on a variety of factors, including the length of the oligonucleotide, the required analytical data (molecular weight confirmation vs. detailed impurity profiling), and throughput needs. Both techniques offer distinct advantages and disadvantages in terms of mass accuracy, resolution, sensitivity, and tolerance to sample impurities.[3]
| Parameter | MALDI-TOF MS | LC-ESI-MS |
| Principle | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. Ions are separated based on their time-of-flight.[3] | The analyte in solution is nebulized into a fine spray of charged droplets. Solvent evaporation leads to the formation of gas-phase ions, which are then analyzed.[3] |
| Typical Mass Accuracy | ± 0.1% for shorter oligonucleotides (e.g., 22-mers). Can be within ± 3 Da for a 10 kDa oligonucleotide. | Within 100 ppm (0.01%), sufficient to detect single base substitutions. Can be as low as ±1 Da for oligonucleotides <50 bases. |
| Resolution | Decreases with increasing mass, generally effective for oligonucleotides up to 50-60 bases. | Maintains high resolution across a broad mass range, suitable for longer oligonucleotides (>50 bases). |
| Sensitivity | High sensitivity, with detection in the femtomole to low picomole range. | High sensitivity, with detection limits in the low nanogram to picogram range. |
| Sample Throughput | High throughput, suitable for rapid screening of a large number of samples. | Lower throughput due to the time required for chromatographic separation. |
| Tolerance to Salts/Buffers | Reasonably tolerant to the presence of salts and buffers. | Less tolerant to non-volatile salts and buffers, which can cause ion suppression. Requires MS-compatible mobile phases. |
| Analysis of Mixtures | Can be challenging for complex mixtures due to potential signal suppression of lower abundance species. | Ideal for analyzing complex mixtures due to the separation of components by liquid chromatography prior to MS analysis. |
| Fragmentation Analysis | In-source decay (ISD) or post-source decay (PSD) can provide sequence information. | Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) in tandem MS (MS/MS) provide detailed sequence and modification site information. |
Experimental Protocols
Detailed methodologies for the analysis of this compound-modified oligonucleotides using both MALDI-TOF MS and LC-ESI-MS are provided below.
MALDI-TOF Mass Spectrometry Protocol
This protocol is optimized for the analysis of this compound-modified oligonucleotides using a 6-aza-2-thiothymine matrix, which has shown to be effective for oligonucleotides.
1. Sample Preparation:
-
Dissolve the purified this compound-modified oligonucleotide in nuclease-free water to a final concentration of 10-20 pmol/µL.
-
Desalt the oligonucleotide sample using a suitable method, such as ethanol precipitation or a size-exclusion spin column, to remove any interfering salts.
2. Matrix Solution Preparation:
-
Prepare a saturated solution of 6-aza-2-thiothymine (ATT) in a 1:1 (v/v) mixture of acetonitrile and nuclease-free water.
-
Prepare a 50 mg/mL solution of diammonium hydrogen citrate in nuclease-free water.
-
Mix the ATT solution and the diammonium hydrogen citrate solution in a 9:1 (v/v) ratio.
3. Sample Spotting:
-
On a MALDI target plate, spot 0.5 µL of the matrix solution and allow it to air dry until crystals are formed.
-
Spot 0.5 µL of the oligonucleotide sample directly onto the dried matrix spot.
-
Allow the sample spot to air dry completely before insertion into the mass spectrometer.
4. Mass Spectrometry Analysis:
-
Acquire mass spectra in the negative-ion linear or reflectron mode.
-
Calibrate the instrument using an appropriate oligonucleotide standard of known mass.
-
The expected mass of the this compound-modified oligonucleotide should be calculated and compared to the observed mass.
LC-ESI-MS Protocol
This protocol utilizes ion-pair reversed-phase liquid chromatography for the separation of the this compound-modified oligonucleotide prior to ESI-MS analysis.
1. Sample Preparation:
-
Dissolve the purified this compound-modified oligonucleotide in nuclease-free water to a final concentration of 1-10 pmol/µL.
2. Liquid Chromatography Conditions:
-
Column: A C18 column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) + 15 mM N,N-Diisopropylethylamine (DIPEA) in water.
-
Mobile Phase B: 100 mM Hexafluoroisopropanol (HFIP) + 15 mM N,N-Diisopropylethylamine (DIPEA) in 80% acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B suitable for the elution of the target oligonucleotide. The specific gradient will depend on the length and sequence of the oligonucleotide and should be optimized.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50-60 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire full scan mass spectra over an appropriate m/z range. For fragmentation analysis, perform tandem MS (MS/MS) using CID or HCD on the precursor ion of the this compound-modified oligonucleotide.
Visualizing the Workflow and Data Analysis Logic
To further clarify the analytical processes, the following diagrams illustrate the experimental workflow and the logic behind data interpretation.
References
Navigating Nuclease Resistance: A Comparative Guide to 2-Thiothymidine and Phosphorothioate Modifications in Oligonucleotides
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of oligonucleotides is a critical step in the development of effective nucleic acid-based therapeutics. A primary hurdle to overcome is the rapid degradation of these molecules by endogenous nucleases. Chemical modifications to the oligonucleotide backbone and nucleobases are key strategies to confer nuclease resistance. This guide provides a comparative analysis of two such modifications: 2-thiothymidine (s2T) and the widely used phosphorothioate (PS) linkage.
While both this compound and phosphorothioate modifications are known to enhance nuclease resistance, direct, side-by-side quantitative comparisons in published literature are limited. This guide, therefore, presents available data on the stability conferred by each modification from separate studies and provides a standardized experimental protocol to enable researchers to conduct their own direct comparisons.
Quantitative Comparison of Nuclease Resistance
The following table summarizes the available data on the nuclease resistance of oligonucleotides modified with this compound and phosphorothioates. It is important to note that the experimental conditions in the cited studies may vary, and thus, the data should be interpreted as indicative of the stability-enhancing properties of each modification rather than a direct comparison.
| Modification | Nuclease Source | Half-Life (t½) / % Intact | Reference |
| Phosphorothioate (PS) | 10% Fetal Bovine Serum (FBS) | > 72 hours | [1] |
| Phosphorothioate (PS) | Snake Venom Phosphodiesterase | ~4 hours | [2] |
| Unmodified Oligodeoxynucleotide | 10% Fetal Bovine Serum (FBS) | < 24 hours | [1] |
| Unmodified Oligodeoxynucleotide | Snake Venom Phosphodiesterase | ~15 minutes | [2] |
| 2'-O-[2-(methoxy)ethyl]-2-thiothymidine | Snake Venom Phosphodiesterase | > 24 hours | [3] |
Experimental Protocols for Nuclease Resistance Assays
To facilitate a direct and standardized comparison of this compound and phosphorothioate modified oligonucleotides, a detailed protocol for a nuclease resistance assay is provided below. This protocol is a composite of methodologies described in the scientific literature.
Objective:
To determine and compare the stability of oligonucleotides modified with this compound and phosphorothioates in the presence of nucleases.
Materials:
-
Modified and unmodified control oligonucleotides (e.g., 5'-end labeled with a fluorescent dye)
-
Nuclease Source:
-
Fetal Bovine Serum (FBS), heat-inactivated (optional)
-
Snake Venom Phosphodiesterase (SVPD) from Crotalus adamanteus
-
-
Reaction Buffer (for SVPD): 50 mM Tris-HCl (pH 8.5), 10 mM MgCl₂
-
Stop Solution: Loading buffer containing 90% formamide and 50 mM EDTA
-
Nuclease-free water
-
Polyacrylamide gel (denaturing, e.g., 15-20%)
-
TBE Buffer (Tris-borate-EDTA)
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend all oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Prepare working solutions at a final concentration of 1 µM in the appropriate reaction buffer.
-
-
Nuclease Reaction Setup:
-
For Serum Stability:
-
In a microcentrifuge tube, mix 18 µL of 50% FBS (in PBS or cell culture medium) with 2 µL of the 10 µM oligonucleotide working solution.
-
-
For SVPD Stability:
-
In a microcentrifuge tube, mix 17 µL of reaction buffer, 1 µL of the 20 µM oligonucleotide working solution, and 2 µL of SVPD solution (concentration to be optimized, e.g., 0.01 U/µL).
-
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots (e.g., 5 µL) of each reaction.
-
-
Reaction Quenching:
-
Immediately mix the collected aliquot with an equal volume of stop solution.
-
Heat the samples at 95°C for 5 minutes to denature the oligonucleotides.
-
Place the samples on ice.
-
-
Analysis by Polyacrylamide Gel Electrophoresis (PAGE):
-
Load the quenched samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the desired separation is achieved.
-
Visualize the gel using a fluorescent imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
Calculate the percentage of intact oligonucleotide remaining relative to the 0-hour time point.
-
Determine the half-life (t½) of each oligonucleotide by fitting the degradation data to an exponential decay curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical nuclease resistance assay.
References
A Comparative Guide to the Hybridization Properties of 2-Thiothymidine-Containing DNA and RNA Duplexes
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleosides into DNA and RNA oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among these, 2-thiothymidine (s²T), a sulfur-substituted analog of thymidine, has garnered significant interest due to its unique hybridization characteristics. This guide provides an objective comparison of the performance of this compound-containing DNA and RNA duplexes against their unmodified counterparts, supported by experimental data, detailed protocols, and visual workflows to aid in research and development.
Enhanced Thermal Stability of this compound Modified Duplexes
The substitution of the oxygen atom at the C2 position of thymine with sulfur in this compound significantly enhances the thermal stability of both DNA:RNA and DNA:DNA duplexes. This increased stability is attributed to the altered electronic and steric properties of the thiocarbonyl group, which can lead to more favorable base stacking interactions and pre-organization of the oligonucleotide strand for hybridization.
Quantitative Analysis of Duplex Melting Temperatures
The following tables summarize the melting temperatures (Tm) of various oligonucleotides containing this compound and its 2'-modified derivatives when hybridized with complementary RNA and DNA strands. The data clearly demonstrates a consistent increase in Tm per modification, indicating a more stable duplex.
Table 1: Melting Temperatures (Tm) of this compound Modified Oligonucleotides Hybridized to Complementary RNA
| Oligonucleotide Sequence (5'-3') | Modification | Complementary RNA (3'-5') | Tm (°C) | ΔTm/mod (°C) |
| CTT CTC T GT CCG | Unmodified | GAA GAG ACA GGC | 55.0 | - |
| CTT CTC s²T GT CCG | This compound | GAA GAG ACA GGC | 57.2 | +2.2 |
| CTT CTC T(MOE) GT CCG | 2'-O-MOE Thymidine | GAA GAG ACA GGC | 56.8 | +1.8 |
| CTT CTC s²T(MOE) GT CCG | 2'-O-MOE-2-thiothymidine | GAA GAG ACA GGC | 60.4 | +5.4 |
| CTT CTC T(F) GT CCG | 2'-Fluoro Thymidine | GAA GAG ACA GGC | 57.5 | +2.5 |
| CTT CTC s²T(F) GT CCG | 2'-Fluoro-2-thiothymidine | GAA GAG ACA GGC | 61.1 | +6.1 |
Data adapted from Rajeev, K. G., et al. (2003). 2'-modified-2-thiothymidine oligonucleotides. Organic letters, 5(17), 3005-8.[1][2]
Table 2: Melting Temperatures (Tm) of this compound Modified Oligonucleotides Hybridized to Complementary DNA
| Oligonucleotide Sequence (5'-3') | Modification | Complementary DNA (3'-5') | Tm (°C) | ΔTm/mod (°C) |
| CTT CTC T GT CCG | Unmodified | GAA GAG ACA GGC | 52.1 | - |
| CTT CTC s²T GT CCG | This compound | GAA GAG ACA GGC | 53.8 | +1.7 |
| CTT CTC T(MOE) GT CCG | 2'-O-MOE Thymidine | GAA GAG ACA GGC | 54.0 | +1.9 |
| CTT CTC s²T(MOE) GT CCG | 2'-O-MOE-2-thiothymidine | GAA GAG ACA GGC | 56.5 | +4.4 |
Data adapted from Rajeev, K. G., et al. (2003). 2'-modified-2-thiothymidine oligonucleotides. Organic letters, 5(17), 3005-8.[1][2]
Thermodynamic Profile of Thio-Modified Duplexes
While comprehensive thermodynamic data for this compound is still emerging, studies on the closely related 2-thiouridine (s²U) in RNA:RNA duplexes provide valuable insights. Isothermal titration calorimetry (ITC) data reveals that the enhanced stability of thio-modified duplexes is a result of a complex interplay between enthalpy (ΔH°) and entropy (ΔS°).
Table 3: Thermodynamic Parameters for the Formation of RNA Duplexes Containing a Central U:A or s²U:A Pair
| Duplex | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | -TΔS° (kcal/mol) |
| 5'-GCGUU ACGC-3' / 3'-CGCAA UGCG-5' | -10.8 ± 0.1 | -70.3 ± 1.5 | 59.5 |
| 5'-GCGUs²U ACGC-3' / 3'-CGCAA UGCG-5' | -11.4 ± 0.1 | -65.1 ± 1.2 | 53.7 |
Data adapted from Vangaveti, S., et al. (2016). Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization. Nucleic Acids Research, 44(18), 9006-9014.
The data suggests that the stabilization from the 2-thio modification is primarily driven by a more favorable entropic contribution, which outweighs a slightly less favorable enthalpic change. This is likely due to the pre-organization of the single-stranded oligonucleotide containing the 2-thiouridine, reducing the entropic penalty of duplex formation.
Structural Implications of this compound Incorporation
Circular dichroism (CD) spectroscopy is a powerful technique to probe the conformational changes in nucleic acid duplexes. The incorporation of this compound is expected to influence the overall duplex conformation. Generally, DNA:RNA hybrids adopt a conformation that is intermediate between the canonical A-form of RNA and B-form of DNA. The introduction of this compound, which favors a C3'-endo sugar pucker, is anticipated to shift the conformational equilibrium further towards an A-like helical structure. This structural pre-organization can contribute to the observed increase in thermal stability.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for the key experiments cited in this guide.
Synthesis of this compound-Containing Oligonucleotides
The synthesis of oligonucleotides containing this compound and its derivatives is achieved through automated solid-phase phosphoramidite chemistry. The corresponding this compound phosphoramidite building blocks are commercially available or can be synthesized. A general synthesis cycle is depicted in the workflow diagram below.
UV-Melting Temperature (Tm) Analysis
UV-melting experiments are performed to determine the thermal stability of the duplexes.
-
Sample Preparation: The modified oligonucleotide and its complementary strand are mixed in equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The final duplex concentration is typically in the range of 1-5 µM.
-
Annealing: The sample is heated to 90°C for 5 minutes and then slowly cooled to room temperature to ensure proper duplex formation.
-
Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 0.5°C/min).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This is typically calculated from the first derivative of the melting curve.[3] Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the melting curves at different strand concentrations.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the conformational properties of the duplexes.
-
Sample Preparation: Duplex samples are prepared as described for UV-melting analysis.
-
Data Acquisition: CD spectra are recorded on a spectropolarimeter over a wavelength range of 200-320 nm at a controlled temperature (e.g., 20°C).
-
Data Analysis: The CD spectra of the modified duplexes are compared to those of the unmodified duplexes and to standard A-form and B-form DNA and RNA spectra. Changes in the position and intensity of the characteristic CD bands provide insights into the helical conformation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for synthesizing and analyzing the hybridization properties of this compound-containing oligonucleotides.
Caption: Experimental workflow for hybridization analysis.
Logical Relationship of this compound Properties
The enhanced performance of this compound modified oligonucleotides stems from a logical cascade of effects, from the atomic level to the overall duplex stability.
Caption: Properties of this compound modification.
References
A Comparative Analysis of 2-Thiothymidine and 5-bromo-2'-deoxyuridine as Photosensitizers for Biomedical Research
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of two prominent photosensitizers, 2-Thiothymidine and 5-bromo-2'-deoxyuridine (BrdU), to assist researchers in selecting the optimal agent for their specific experimental needs. This document outlines their photochemical properties, mechanisms of action, and the cellular responses they elicit, supported by experimental data and detailed protocols.
Executive Summary
This compound and 5-bromo-2'-deoxyuridine are thymidine analogs that can be incorporated into DNA and subsequently activated by UV light to induce cellular damage. However, their primary mechanisms of photosensitization and their resulting biological effects differ significantly. This compound and related thiated nucleosides are potent Type II photosensitizers, characterized by high triplet state quantum yields and efficient generation of singlet oxygen.[1][2] In contrast, 5-bromo-2'-deoxyuridine primarily functions as a Type I photosensitizer, inducing photo-cross-linking of DNA and triggering DNA damage signaling pathways.[3][4] While BrdU is a well-established tool for studying cell proliferation, its photosensitizing properties are harnessed for applications like photo-cross-linking.
Performance Comparison: Photochemical Properties
The following tables summarize key photochemical parameters for this compound and 5-bromo-2'-deoxyuridine. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Photochemical Property | This compound (and related thiopyrimidines) | 5-bromo-2'-deoxyuridine | Source |
| Primary Mechanism | Type II (Singlet Oxygen Generation) | Type I (Photo-cross-linking) | [1] |
| Triplet Quantum Yield (ΦT) | Near unity | Not prominently observed | |
| Singlet Oxygen Quantum Yield (ΦΔ) | Significant (e.g., 0.50 for 4-thiothymidine) | Low (inferred) | |
| Primary Photoproducts | Oxidized biomolecules (via singlet oxygen) | DNA-protein and DNA-DNA cross-links |
Mechanism of Action and Cellular Responses
This compound: A Potent Singlet Oxygen Generator
Upon absorption of UVA light, this compound and other thiated nucleosides efficiently undergo intersystem crossing to a long-lived triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key mediator of photodynamic therapy. Singlet oxygen can oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately cell death through apoptosis or necrosis. The specific signaling pathways activated depend on the subcellular localization of the photosensitizer. For instance, mitochondrial localization can rapidly trigger the intrinsic apoptotic pathway involving caspases. Recent studies also suggest the involvement of the cGAS-STING pathway in the cellular response to photodynamic therapy, linking it to the innate immune system.
5-bromo-2'-deoxyuridine: A Photo-Cross-Linking Agent
5-bromo-2'-deoxyuridine, upon UV irradiation, primarily induces the formation of covalent cross-links between DNA and proteins or between DNA strands. This is thought to occur via a Type I mechanism involving radical intermediates. The formation of a long-lived triplet state is not a major deactivation pathway for BrdU, which explains its low efficiency in generating singlet oxygen. The resulting DNA lesions, such as single-strand breaks and cross-links, trigger a robust DNA damage response. This response involves the activation of key signaling proteins like ATM, ATR, Chk1, Chk2, and p53, which can lead to cell cycle arrest, senescence, or apoptosis.
Experimental Protocols
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
A common method for determining the singlet oxygen quantum yield is the relative method, using a well-characterized photosensitizer as a standard.
Materials:
-
Test photosensitizer (e.g., this compound)
-
Standard photosensitizer with known ΦΔ (e.g., Rose Bengal)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF)
-
Spectrophotometer
-
Fluorometer
-
Light source with a specific wavelength for excitation
-
Solvent (e.g., air-saturated acetonitrile)
Procedure:
-
Prepare solutions of the test and standard photosensitizers with identical absorbance at the excitation wavelength.
-
To each solution, add the singlet oxygen trap (DPBF).
-
Irradiate the solutions with the light source.
-
Monitor the decrease in absorbance or fluorescence of DPBF over time. The rate of decrease is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of the test compound (ΦΔsample) can be calculated using the following equation:
ΦΔsample = ΦΔstd * (ksample / kstd) * (Iabsstd / Iabssample)
where ΦΔstd is the singlet oxygen quantum yield of the standard, k is the rate of DPBF bleaching, and Iabs is the rate of light absorption.
In Vitro Photo-Cross-Linking Assay with BrdU
This protocol outlines a general procedure for inducing and detecting DNA-protein cross-links in cultured cells.
Materials:
-
Cell line of interest
-
5-bromo-2'-deoxyuridine (BrdU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
UV light source (e.g., 365 nm)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the protein of interest and BrdU
Procedure:
-
Culture cells to the desired confluency.
-
Incubate the cells with BrdU-containing medium for a sufficient time to allow for its incorporation into newly synthesized DNA (typically one to two cell cycles).
-
Wash the cells with PBS to remove unincorporated BrdU.
-
Expose the cells to UV light for a defined period.
-
Lyse the cells and analyze the protein-DNA complexes by SDS-PAGE and Western blotting. The presence of higher molecular weight bands corresponding to the protein of interest cross-linked to DNA indicates successful photo-cross-linking.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The generation of ROS in cells can be measured using fluorescent probes.
Materials:
-
Cell line of interest
-
Photosensitizer (this compound or BrdU)
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA)
-
Cell culture medium
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or chamber slides).
-
Load the cells with the H2DCFDA probe by incubating them in a medium containing the probe.
-
Wash the cells to remove the excess probe.
-
Treat the cells with the photosensitizer.
-
Expose the cells to light of the appropriate wavelength to activate the photosensitizer.
-
Measure the increase in fluorescence, which is proportional to the amount of intracellular ROS generated.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes described, the following diagrams were generated using the DOT language.
Caption: Workflow for measuring singlet oxygen quantum yield.
Caption: Workflow for in vitro photo-cross-linking with BrdU.
Caption: Signaling pathways activated by this compound.
Caption: DNA damage signaling induced by BrdU photolysis.
Conclusion
This compound and 5-bromo-2'-deoxyuridine are valuable tools for photosensitization studies, each with distinct mechanisms and applications. This compound and its analogs are highly efficient generators of singlet oxygen, making them suitable for applications requiring Type II photosensitization, such as photodynamic therapy research. In contrast, 5-bromo-2'-deoxyuridine's primary role as a photosensitizer is to induce photo-cross-linking, making it a powerful tool for studying DNA-protein interactions and inducing specific types of DNA damage. The choice between these two photosensitizers should be guided by the specific research question and the desired biological outcome.
References
- 1. The Effect of Methylation on the Triplet-State Dynamics of 2-Thiouracil: Time-Resolved Photoelectron Spectroscopy of 2-Thiothymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Bromodeoxyuridine: a comparison of its photosensitizing and radiosensitizing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromodeoxyuridine photodamage in studies of UVA damage and the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Thiothymidine and C5-Triazolylphenyl-deoxythymidine in Antisense Oligonucleotide Applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of antisense therapeutics, the chemical modification of oligonucleotides is paramount to enhancing their efficacy, stability, and safety. Among the myriad of modifications available, those applied to the nucleobase itself offer unique advantages in fine-tuning the properties of antisense oligonucleotides (ASOs). This guide provides an objective comparison of two such modifications: 2-Thiothymidine (2S-dT) and C5-Triazolylphenyl-deoxythymidine (5-TrPh-dT), focusing on their performance in antisense applications, particularly those leveraging the Ribonuclease H (RNase H) mechanism.
Introduction to Nucleobase Modifications in Antisense Technology
Antisense oligonucleotides are short, synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) target, thereby inhibiting gene expression. Standard DNA or RNA oligonucleotides are often suboptimal for therapeutic use due to rapid degradation by cellular nucleases and insufficient binding affinity to their target RNA. Chemical modifications to the sugar, backbone, and nucleobase are employed to overcome these limitations.
While sugar and backbone modifications (e.g., 2'-O-Methoxyethyl, phosphorothioates) are well-established for improving nuclease resistance and affinity, nucleobase modifications provide an additional layer of control. They can enhance base stacking interactions, improve binding affinity (melting temperature, Tm), and critically, modulate the interaction of the ASO-RNA duplex with cellular machinery, such as RNase H1. This guide focuses on a direct comparison of the 2-thio modification at the C2 position of thymidine and the bulky triazolylphenyl group at the C5 position.
Overview of this compound (2S-dT)
This compound is a thymidine analog where the oxygen atom at the C2 position of the pyrimidine ring is replaced by a sulfur atom. This substitution has been shown to confer several beneficial properties for antisense applications.
-
Enhanced Binding Affinity and Specificity : The 2-thio modification generally increases the thermal stability of the duplex formed with a complementary RNA target.[1] Oligonucleotides containing 2-thiouridine are known to adopt a C3'-endo sugar pucker, which is favorable for binding to RNA.[1] This modification can also enhance base-pairing specificity, for instance, by destabilizing U-G wobble pairs.[1]
-
Modulation of RNase H Activity : When incorporated into the central "gap" of a gapmer ASO, 2S-dT can influence the cleavage pattern of RNase H1. This modulation can be position-dependent and is a key strategy for improving the allele selectivity of ASOs targeting single nucleotide polymorphisms (SNPs).[2] Introducing nucleobase modifications like 2-thio dT can disrupt specific cleavage sites depending on their position of incorporation.[3]
-
Synergy with Other Modifications : The benefits of this compound can be combined with other common modifications. For example, oligonucleotides containing both 2'-O-Methoxyethyl (2'-O-MOE) and this compound modifications exhibit very high thermal stability and significantly enhanced resistance to nucleases.
Overview of C5-Triazolylphenyl-deoxythymidine (5-TrPh-dT)
C5-Triazolylphenyl-deoxythymidine is part of a class of C5-modified pyrimidines where a bulky aromatic group is attached to the 5th position of the thymine base via a triazole linker. This class of modifications is designed to improve duplex stability and nuclease resistance through enhanced stacking interactions.
-
Increased Duplex Stability : The large, planar phenyl-triazole substituent at the C5 position, which is located in the major groove of the DNA:RNA duplex, can engage in favorable stacking interactions, leading to a dramatic improvement in duplex stability.
-
Improved Nuclease Resistance : Oligonucleotides bearing these bulky C5 monomers have shown improved stability against 3'-exonucleases.
-
Compatibility with RNase H : Despite their size, these modifications have been shown to be compatible with RNase H enzymes, making them suitable for use in gapmer ASOs. The bulky nature of the C5 modification can be used to disrupt contacts with the hydrophobic DNA-binding channel of RNase H, thereby modulating its activity in a position-dependent manner.
Head-to-Head Performance Comparison
A direct comparison of 2S-dT and 5-TrPh-dT was conducted in the context of developing allele-selective ASOs for mutant huntingtin (HTT) mRNA. The study involved incorporating a single 2S-dT or 5-TrPh-dT modification into various positions within the DNA gap of a gapmer ASO. The primary goal was to modulate RNase H1 cleavage to selectively silence the mutant allele while sparing the wild-type.
The study concluded that chemical modifications within the gap region can lead to profound changes in ASO behavior. Both 2S-dT and the bulky C5-TrPh-dT modification were shown to modulate the processing of the ASO/RNA heteroduplex by recombinant human RNase H1 in a position-dependent manner, which is a key factor in achieving allele selectivity.
The following table summarizes key performance metrics for the two modifications. It is important to note that while the qualitative findings are from a direct comparative study, the quantitative values are compiled from various studies and may not represent a direct head-to-head experimental comparison under identical conditions.
| Property | This compound (2S-dT) | C5-Triazolylphenyl-deoxythymidine (5-TrPh-dT) | Reference |
| Binding Affinity (ΔTm vs. RNA) | Increases duplex stability. A single 2S-dT at an SNP site can increase ΔTm by up to 5.6 °C. | Dramatically improves duplex stability through enhanced stacking interactions. | |
| Nuclease Resistance | Alone, does not significantly improve resistance. When combined with 2'-O-MOE, half-life > 24h. | Shown to improve stability toward 3'-exonucleases. | |
| RNase H1 Compatibility | Compatible. Modulates cleavage pattern based on position within the gap. | Compatible. Modulates cleavage pattern based on position within the gap. | |
| Allele Selectivity | Can enhance discrimination of SNPs between alleles. | Can enhance discrimination of SNPs between alleles. | |
| Synthesis | Can be synthesized and incorporated using standard phosphoramidite chemistry. | Synthesized via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and incorporated using phosphoramidite chemistry. |
Visualizations
Caption: Comparison of 2S-dT and 5-TrPh-dT properties.
Caption: RNase H-mediated antisense mechanism.
Experimental Protocols
The following are generalized protocols representative of those used to evaluate and compare modified antisense oligonucleotides.
Oligonucleotide Synthesis
Modified oligonucleotides are typically synthesized using an automated DNA/RNA synthesizer employing phosphoramidite chemistry.
-
Monomer Preparation : this compound and C5-Triazolylphenyl-deoxythymidine are prepared as phosphoramidite monomers suitable for automated synthesis.
-
Solid-Phase Synthesis : The ASO is synthesized on a solid support, typically controlled pore glass (CPG). The synthesis cycle consists of detritylation, coupling, capping, and oxidation (or sulfurization for phosphorothioate linkages). The modified phosphoramidites (2S-dT or 5-TrPh-dT) are coupled at the desired positions within the sequence.
-
Cleavage and Deprotection : Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using an appropriate base (e.g., aqueous ammonia or methylamine).
-
Purification : The crude oligonucleotide is purified, typically by reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).
-
Characterization : The final product's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC or capillary gel electrophoresis (CGE).
Cell Culture and ASO Transfection
This protocol is for evaluating ASO activity in human fibroblast cell lines.
-
Cell Plating : One day prior to transfection, plate human patient-derived fibroblasts in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
ASO-Lipid Complex Formation : For each well, dilute the ASO to the desired final concentration (e.g., 1 to 100 nM) in a serum-free medium like Opti-MEM. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in Opti-MEM according to the manufacturer's instructions.
-
Incubation : Combine the diluted ASO and diluted lipid reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Transfection : Aspirate the growth medium from the cells and add the ASO-lipid complex mixture to each well.
-
Incubation and Harvest : Incubate the cells with the transfection mixture for a specified period (e.g., 4-6 hours) at 37°C. Afterwards, replace the transfection medium with a complete growth medium. Harvest the cells for analysis (RNA or protein) after a total incubation time of 48-72 hours.
Thermal Melting (Tm) Analysis
-
Sample Preparation : Prepare samples containing the ASO and its complementary RNA target strand at a final concentration of 1-2 µM each in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Denaturation and Annealing : Heat the samples to 95°C for 5 minutes to ensure complete denaturation, then cool slowly to room temperature to allow for duplex formation.
-
UV Absorbance Measurement : Measure the UV absorbance at 260 nm using a spectrophotometer equipped with a Peltier temperature controller. Increase the temperature from a starting point (e.g., 20°C) to a final point (e.g., 95°C) at a controlled ramp rate (e.g., 0.5-1.0 °C/min).
-
Data Analysis : The melting temperature (Tm) is determined by calculating the first derivative of the melting curve (absorbance vs. temperature). The peak of the first derivative plot corresponds to the Tm.
In Vitro RNase H Cleavage Assay
-
Substrate Preparation : A 5'-radiolabeled (e.g., ³²P) or fluorescently-labeled target RNA strand is annealed to the modified ASO to form the heteroduplex substrate. Mix equimolar amounts in an annealing buffer, heat to 95°C for 2 minutes, and then cool slowly.
-
Reaction Setup : The cleavage reaction is initiated by adding recombinant human RNase H1 enzyme to the annealed duplex in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
Incubation : Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching : Stop the reaction at each time point by adding a quenching solution, such as EDTA and formamide loading buffer.
-
Analysis : Separate the cleavage products from the full-length RNA using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification : Visualize the RNA bands using autoradiography or fluorescence imaging. Quantify the band intensities to determine the percentage of cleaved RNA over time.
References
Retrosynthesis Analysis
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
